molecular formula C25H20O15 B15595116 Scleropentaside D

Scleropentaside D

Cat. No.: B15595116
M. Wt: 560.4 g/mol
InChI Key: ZASJDUZZBSXQTJ-SNXLTSGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scleropentaside D has been reported in Scleropyrum pentandrum with data available.

Properties

Molecular Formula

C25H20O15

Molecular Weight

560.4 g/mol

IUPAC Name

(10S,11R,12R,13R,15R)-13-(furan-2-carbonyl)-3,4,5,11,12,21,22,23-octahydroxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaene-8,18-dione

InChI

InChI=1S/C25H20O15/c26-9-4-7-13(18(31)15(9)28)14-8(5-10(27)16(29)19(14)32)25(36)40-22-12(6-38-24(7)35)39-23(21(34)20(22)33)17(30)11-2-1-3-37-11/h1-5,12,20-23,26-29,31-34H,6H2/t12-,20-,21-,22-,23+/m1/s1

InChI Key

ZASJDUZZBSXQTJ-SNXLTSGJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Scleropentaside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleropentaside D is a unique C-glycosidic ellagitannin that has recently garnered scientific interest due to its notable biological activities.[1][2][3][4] Isolated from plants used in traditional Asian medicine, Scleropyrum pentadrum and Dendrotrophe frutescens, this natural product has demonstrated potent α-glucosidase inhibitory effects, suggesting its potential as a therapeutic agent for managing type 2 diabetes.[2][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on its mechanism of action, detailed experimental protocols for its study, and a summary of its total synthesis. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

This compound belongs to the rare class of C-glycosidic ellagitannins, characterized by a C-C glycosidic bond at the anomeric carbon, which confers greater stability against enzymatic hydrolysis compared to their O-glycoside counterparts.[2] This structural feature makes C-glycosides like this compound promising candidates for drug development.[2] The natural sources of this compound, Scleropyrum pentadrum and Dendrotrophe frutescens, have a history of use in traditional medicine for treating conditions such as rheumatic pain, inflammation, and diabetes.[2][4] The recent successful total synthesis of this compound has not only confirmed its proposed structure but also enabled further investigation into its biological potential.[1][2][3][4]

Chemical Properties

  • Chemical Class: C-glycosidic ellagitannin[1][2][3][4]

  • Core Structure: Comprises a pyranose ring, distinguishing it from many "open-chain" glucose core C-glucosidic ellagitannins.[2] It features galloyl groups, which are 3,4,5-trihydroxybenzoic acid units, attached to the sugar core.[2] The oxidative coupling of these galloyl groups forms a biarylic hexahydroxydiphenoyl (HHDP) unit.[2]

  • Stability: The anomeric C-acyl glycoside structure provides enhanced stability against hydrolytic enzymes in vivo.[2]

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its potent inhibition of α-glucosidase.[1][2][3][4][5]

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme located in the brush border of the small intestine responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. By inhibiting this enzyme, this compound can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. This mechanism of action is a well-established strategy for managing type 2 diabetes.

Quantitative Analysis of α-Glucosidase Inhibition

The inhibitory activity of this compound against α-glucosidase (from yeast) has been quantified and compared to the commercially available drug, acarbose.

CompoundIC50 (μM)
This compound274.0
Acarbose (Reference)388.8
Table 1: In vitro inhibitory activity of this compound and Acarbose against α-glucosidase.
Antioxidant Activity

While the primary focus of recent research has been on its α-glucosidase inhibitory activity, this compound is also reported to possess antioxidant properties.[5] Ellagitannins as a class are known for their radical scavenging capabilities. However, specific quantitative data, such as the IC50 value for this compound in standard antioxidant assays (e.g., DPPH), are not yet available in the reviewed literature.

Signaling and Experimental Workflow Diagrams

Mechanism of α-Glucosidase Inhibition

The following diagram illustrates the role of α-glucosidase in carbohydrate digestion and how its inhibition by this compound impacts this process.

alpha_glucosidase_inhibition oligosaccharides Oligosaccharides (from diet) alpha_glucosidase α-Glucosidase oligosaccharides->alpha_glucosidase  Hydrolysis small_intestine Small Intestine Brush Border glucose Glucose alpha_glucosidase->glucose absorption Absorption into Bloodstream glucose->absorption scleropentaside_d This compound scleropentaside_d->alpha_glucosidase inhibition Inhibition

Caption: α-Glucosidase Inhibition by this compound.

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

This diagram outlines the typical steps involved in an in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

experimental_workflow start Start prepare_reagents Prepare Reagents: - α-Glucosidase solution - this compound solution - pNPG substrate solution - Phosphate (B84403) buffer - Na2CO3 (stop solution) start->prepare_reagents pre_incubation Pre-incubation: Mix α-glucosidase and This compound. Incubate. prepare_reagents->pre_incubation add_substrate Add pNPG substrate to initiate reaction. Incubate. pre_incubation->add_substrate stop_reaction Stop reaction with Na2CO3 add_substrate->stop_reaction measure_absorbance Measure absorbance at 405 nm (p-nitrophenol) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for α-Glucosidase Inhibition Assay.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method for determining α-glucosidase inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or test compound)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions to the desired concentrations using phosphate buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of the this compound solution at various concentrations.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the Na₂CO₃ solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

    • A control is run with the buffer instead of the test compound. A blank is run for each concentration of the test compound without the enzyme.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Total Synthesis of this compound

The first total synthesis of this compound was recently achieved, providing a method for its production for further research. The synthesis is a multi-step process starting from a ketal derivative of Scleropentaside A.

Key Synthetic Steps:

  • Starting Material: The synthesis begins with the ketal derivative of Scleropentaside A, which is prepared from glucosyl bromide.

  • Site-Selective O4-Protection: A crucial step involves the site-selective O4-protection of the C-acyl glycoside.

  • Copper-Catalyzed Oxidative Coupling: The galloyl groups are coupled using a copper-catalyzed oxidative reaction to form the HHDP unit.

  • Deprotection: The final step is the removal of protecting groups to yield this compound.

A 5-step synthesis from the ketal derivative of Scleropentaside A has been reported with an overall yield of 27%.[2] For a detailed, step-by-step laboratory protocol, including specific reagents, reaction conditions, and purification methods, it is recommended to consult the supporting information of the primary literature (DOI: 10.1021/acs.joc.4c00755).[1]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent in vitro α-glucosidase inhibitory activity, surpassing that of the clinical drug acarbose. Its unique and stable C-glycosidic ellagitannin structure makes it an attractive candidate for the development of new anti-diabetic agents. The successful total synthesis of this compound opens the door for the creation of analogues to explore structure-activity relationships and optimize its therapeutic potential.

Future research should focus on:

  • In vivo studies to confirm the anti-hyperglycemic effects of this compound in animal models.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

  • Quantitative evaluation of its antioxidant and any other potential biological activities.

  • Exploration of sophisticated analogues to improve potency and selectivity.

This technical guide provides a foundational understanding of this compound for scientists in the field of natural product chemistry, pharmacology, and drug development, aiming to stimulate further research into this promising molecule.

References

Scleropentaside D: A Technical Guide to its Natural Sources and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleropentaside D is a C-glycosidic ellagitannin with demonstrated potential as an α-glucosidase inhibitor, making it a compound of interest for diabetes research. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its biological activity, and presents generalized experimental protocols for its extraction and the assessment of its enzymatic inhibition. Due to the scarcity of the natural product, this document also highlights the current reliance on total synthesis for obtaining significant quantities for research purposes.

Natural Sources

This compound has been identified in two primary plant sources, both of which have a history of use in traditional Asian medicine for treating ailments such as rheumatic pain, inflammation, and diabetes.

  • Scleropyrum pentandrum : A member of the Santalaceae family, this small tree is found in the evergreen forests of Peninsular India.[1] Traditional uses include the application of a paste from the stem bark and leaves for skin diseases and the use of crushed roots for stomach ailments.

  • Dendrotrophe frutescens : Also belonging to the Santalaceae family, this parasitic plant is another known source of this compound and related compounds.

It is important to note that while these plants are the natural sources, the concentration of this compound appears to be low, leading to its characterization as a scarce natural product. This scarcity has prompted significant research into its total synthesis to enable further biological studies.

Quantitative Data

Currently, there is a notable lack of published quantitative data regarding the specific concentration of this compound in Scleropyrum pentandrum and Dendrotrophe frutescens. The general phytochemical analysis of Scleropyrum pentandrum leaves has revealed the presence of various classes of compounds, as summarized in the table below.

Table 1: Phytochemical Composition of Scleropyrum pentandrum Leaf Extracts

Phytochemical ClassPresence
Alkaloids+
Glycosides+
Flavonoids+
Saponins+
Tannins+
Sterols+
Fatty Acids+
Carboxylic Acids+

Source:[1][2] (Note: "+" indicates the presence of the compound class. Quantitative values for this compound are not available.)

Experimental Protocols

Due to the limited specific information on this compound, the following protocols are generalized based on methods used for similar compounds from plant sources.

General Extraction Protocol for C-Glycosidic Ellagitannins

This protocol describes a general method for extracting polar compounds, including ellagitannins, from plant material.

dot

Caption: General workflow for the extraction of phytochemicals.

Methodology:

  • Preparation of Plant Material : The leaves of Scleropyrum pentandrum are collected, washed, and shade-dried. The dried leaves are then powdered to a coarse consistency.[1]

  • Soxhlet Extraction : The powdered plant material is subjected to exhaustive extraction with methanol (B129727) using a Soxhlet apparatus.[1]

  • Filtration and Concentration : The resulting methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1]

α-Glucosidase Inhibitory Assay Protocol

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is crucial for carbohydrate digestion.

dot

Alpha_Glucosidase_Inhibition_Assay cluster_preincubation Pre-incubation cluster_reaction Reaction Enzyme α-Glucosidase Enzyme Pre_Incubate Incubate (e.g., 37°C, 5 min) Enzyme->Pre_Incubate Inhibitor Test Compound (this compound) Inhibitor->Pre_Incubate Reaction_Incubate Incubate (e.g., 37°C, 20 min) Pre_Incubate->Reaction_Incubate Substrate Substrate (pNPG) Substrate->Reaction_Incubate Termination Terminate Reaction (e.g., Na2CO3) Reaction_Incubate->Termination Measurement Measure Absorbance (405 nm) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Caption: Workflow for the α-glucosidase inhibitory assay.

Methodology:

  • Enzyme and Inhibitor Preparation : A solution of α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The test compound, this compound, is dissolved in an appropriate solvent.[3]

  • Pre-incubation : The enzyme solution is pre-mixed with the test compound solution and incubated at 37°C for a short period (e.g., 5 minutes).[3]

  • Reaction Initiation : The enzymatic reaction is initiated by adding a substrate solution, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).[3]

  • Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 20 minutes).[3] During this time, α-glucosidase cleaves pNPG to p-nitrophenol, which is yellow.

  • Reaction Termination : The reaction is stopped by adding a solution of sodium carbonate.[3]

  • Measurement : The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.[3]

  • Calculation : The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction (without the inhibitor). Acarbose is often used as a positive control.[3]

Signaling Pathway and Mechanism of Action

The primary biological activity of this compound identified to date is the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

dot

Alpha_Glucosidase_Inhibition_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Levels Absorption->Bloodstream Scleropentaside_D This compound Scleropentaside_D->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

By inhibiting α-glucosidase, this compound delays the digestion and absorption of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism of action is similar to that of established antidiabetic drugs like acarbose.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in the management of diabetes due to its α-glucosidase inhibitory activity. However, its low natural abundance in Scleropyrum pentandrum and Dendrotrophe frutescens presents a significant challenge for its development as a therapeutic agent. Future research should focus on:

  • Developing optimized and scalable extraction and isolation protocols for this compound from its natural sources.

  • Conducting quantitative analyses to determine the concentration and variability of this compound in different plant parts and geographical locations.

  • Further elucidating the precise binding mechanism and structure-activity relationships of this compound with α-glucosidase.

  • Exploring other potential biological activities of this unique C-glycosidic ellagitannin.

The continued development of total synthesis methods will be crucial for providing sufficient quantities of this compound for in-depth preclinical and clinical investigations.

References

An In-depth Technical Guide to the Biosynthesis of Scleropentaside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Scleropentaside D is a unique C-glycosidic ellagitannin with significant potential as an α-glycosidase inhibitor, making it a person of interest in the development of therapeutics for metabolic disorders. While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, extensive research into the biosynthesis of its constituent moieties—C-glycosidic tannins and gallotannins—provides a strong foundation for a proposed biosynthetic route. This technical guide synthesizes the current understanding of the plausible biosynthetic pathway of this compound, presents quantitative data from related enzymatic studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound

This compound is a member of the scleropentaside family of natural products, which are characterized by an anomeric C-acyl glycoside structure. As a C-glycosidic ellagitannin, it possesses a hydrolytically stable C-C bond at the anomeric carbon, a feature that contributes to its potential as a robust therapeutic agent. The structure of this compound is derived from a glucose core, which is embellished with galloyl groups that undergo oxidative coupling.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of hydrolyzable tannins, originating from primary metabolites. The pathway can be conceptualized in three major stages:

  • Formation of Gallic Acid: The shikimate pathway is the primary route for the production of gallic acid, the fundamental building block of gallotannins and ellagitannins.[1] This pathway converts intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, which is then transformed into gallic acid.[1][2]

  • Synthesis of Pentagalloylglucose: The initial galloylation step involves the esterification of glucose with gallic acid, a reaction catalyzed by UDP-glucosyltransferases (UGTs), to form β-glucogallin.[3] Subsequent position-specific galloylations, catalyzed by β-glucogallin-dependent galloyltransferases, lead to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), a key intermediate.[1][4][5][6][7]

  • Formation of the C-Glycosidic Ellagitannin Core and Final Assembly: This stage involves the oxidative coupling of galloyl groups on the PGG backbone, catalyzed by laccase-like enzymes, to form the characteristic hexahydroxydiphenoyl (HHDP) units of ellagitannins.[4][6] The formation of the C-glycosidic bond is a critical and less understood step, but it is proposed to proceed through an intermediate that facilitates the C-C linkage. It is hypothesized that Scleropentaside A is a direct precursor to this compound. The final step is likely an oxidative coupling of galloyl groups on Scleropentaside A to yield this compound.

Proposed Biosynthesis of this compound cluster_0 Shikimate Pathway cluster_1 Gallotannin Pathway cluster_2 Ellagitannin & this compound Formation Erythrose-4-P Erythrose-4-P Chorismate Chorismate Erythrose-4-P->Chorismate Multiple Steps PEP PEP PEP->Chorismate Gallic_Acid Gallic_Acid Chorismate->Gallic_Acid beta_Glucogallin beta_Glucogallin Gallic_Acid->beta_Glucogallin UDP_Glucose UDP_Glucose UDP_Glucose->beta_Glucogallin UGT PGG Pentagalloylglucose beta_Glucogallin->PGG Galloyltransferases Scleropentaside_A Scleropentaside A PGG->Scleropentaside_A Proposed Steps (including C-glycosylation) Scleropentaside_D This compound Scleropentaside_A->Scleropentaside_D Oxidative Coupling

Proposed Biosynthesis of this compound

Quantitative Data

Direct kinetic data for the enzymes in the this compound biosynthetic pathway are not available. However, studies on related enzymes from other plant species provide valuable insights into their catalytic efficiencies. The following table summarizes representative kinetic parameters for UDP-glucosyltransferases (UGTs) involved in flavonoid biosynthesis, which are analogous to the enzymes expected in the initial galloylation steps of this compound synthesis.

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Source PlantReference
UGT72X4Kaempferol12.31.2Glycine max[8][9][10]
UGT72Z3Kaempferol8.92.5Glycine max[8][9][10]
UGT73C20Kaempferol25.63.1Glycine max[8][9][10]
UGT88E19Genistein45.24.8Glycine max[8][9][10]
UFGTQuercetin200-Vitis vinifera[11]

Experimental Protocols

General Glycosyltransferase Activity Assay

This protocol is a representative colorimetric method for assaying the activity of glycosyltransferases, which are key enzymes in the biosynthesis of this compound.[12][13]

Materials:

  • Recombinant glycosyltransferase enzyme

  • UDP-glucose (sugar donor)

  • Acceptor substrate (e.g., gallic acid for initial step)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • A specific phosphatase (e.g., CD39L3 for UDP)

  • Malachite green phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acceptor substrate, and UDP-glucose in a 96-well plate.

  • Initiate the reaction by adding the recombinant glycosyltransferase enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the glycosyltransferase reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the specific phosphatase to the reaction mixture to hydrolyze the nucleotide diphosphate (B83284) (e.g., UDP) produced, releasing inorganic phosphate.

  • Incubate to allow for complete hydrolysis of the nucleotide diphosphate.

  • Add the malachite green reagent to the wells. This reagent will react with the inorganic phosphate to produce a colored complex.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • The amount of phosphate released is proportional to the amount of glycosylated product formed. A standard curve using known concentrations of phosphate should be used for quantification.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites, which would be essential for confirming the proposed biosynthetic pathway of this compound.[14][15]

Materials:

  • Plant material or cell culture capable of producing this compound

  • Isotopically labeled precursor (e.g., ¹³C-glucose or ¹³C-phenylalanine)

  • Growth medium or buffer for incubation

  • Extraction solvents (e.g., methanol, ethyl acetate)

  • Chromatography system (e.g., HPLC) for purification

  • NMR spectrometer and/or Mass spectrometer

Procedure:

  • Introduce the isotopically labeled precursor to the plant material or cell culture.

  • Incubate for a period sufficient for the precursor to be metabolized and incorporated into this compound.

  • Harvest the plant material or cells and perform an extraction to isolate the secondary metabolites.

  • Purify this compound from the extract using chromatographic techniques.

  • Analyze the purified this compound using NMR spectroscopy to determine the positions of the ¹³C labels, and/or mass spectrometry to determine the degree of isotopic enrichment.

  • The pattern of isotopic labeling in the this compound molecule will provide evidence for the biosynthetic route from the administered precursor.

Total Synthesis of this compound from Scleropentaside A

The following is a summary of the key steps in the reported total synthesis of this compound, which provides a practical, albeit chemical, workflow for its production.

Total Synthesis of this compound Scleropentaside_A_ketal Ketal derivative of Scleropentaside A O4_protected Site-selective O4-protection Scleropentaside_A_ketal->O4_protected Protection Galloylated_intermediate Galloylated intermediate O4_protected->Galloylated_intermediate Galloylation Coupled_product Oxidatively coupled product Galloylated_intermediate->Coupled_product Copper-catalyzed oxidative coupling Scleropentaside_D This compound Coupled_product->Scleropentaside_D Deprotection

Workflow for the Total Synthesis of this compound

Conclusion

While the precise enzymatic machinery for the biosynthesis of this compound remains to be discovered, the established principles of hydrolyzable tannin biosynthesis provide a robust framework for a plausible pathway. Future research, employing techniques such as those outlined in this guide, will be crucial for the definitive elucidation of this pathway. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open new avenues for its biotechnological production for pharmaceutical applications.

References

An In-depth Technical Guide on the Traditional Medicinal Uses of Scleropentaside D Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleropentaside D, a C-glycosidic ellagitannin, has garnered significant interest within the scientific community for its potent α-glucosidase inhibitory activity, suggesting its potential as a therapeutic agent for diabetes management. This technical guide delves into the traditional medicinal uses of plants known to contain this compound, primarily Scleropyrum pentandrum and Dendrotrophe frutescens. By examining the ethnobotanical applications of these plants, alongside modern scientific validation, this paper aims to provide a comprehensive resource for researchers and drug development professionals. This document outlines the traditional preparations, summarizes the quantitative data from relevant studies, details experimental protocols, and visualizes key biological pathways and workflows to bridge the gap between traditional knowledge and contemporary pharmacological research.

Introduction

For centuries, traditional medicine systems across Asia have utilized a vast array of botanicals for the treatment of various ailments. Among these, plants from the Santalaceae family have been prominent. Recent phytochemical investigations have led to the isolation of this compound from Scleropyrum pentandrum and Dendrotrophe frutescens.[1] Scientific studies have demonstrated that this compound is a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[2] This inhibitory action provides a scientific rationale for the traditional use of these plants in managing conditions related to hyperglycemia. This guide synthesizes the available ethnobotanical and pharmacological data to facilitate further research and development of novel therapeutics based on this compound and its plant sources.

This compound Containing Plants and Their Traditional Uses

Scleropyrum pentandrum (Dennst.) Mabb.

Scleropyrum pentandrum, a small tree found in evergreen forests of Peninsular India and other parts of Asia, has a rich history of use in traditional medicine.[3][4] Various parts of the plant are employed to treat a wide range of conditions, from skin ailments to metabolic disorders.

Traditional Preparations and Uses:

  • Anti-inflammatory and Rheumatic Pain: A paste made from the stem bark and leaves is applied externally to treat skin diseases and inflammation.[5] This aligns with its traditional use for rheumatic pain.

  • Gastrointestinal Ailments: The crushed roots are used to cure stomach ailments.[5]

  • Contraceptive: A decoction of the boiled roots is traditionally consumed as a contraceptive.[5]

  • Skin Irritation: The whole plant parts are applied externally to treat skin irritation.[3]

Dendrotrophe frutescens (Benth.) Danser

Information on the specific traditional uses of Dendrotrophe frutescens is less detailed in currently available literature. However, it is documented as being used in traditional Asian medicine for similar purposes as Scleropyrum pentandrum.

General Traditional Uses:

  • The stems of Dendrotrophe frutescens are used in traditional Asian medicine for treating rheumatic pain and inflammation.[1] It is also reportedly used for skin treatments and as a contraceptive.[1] Further ethnobotanical studies are required to document the specific preparation methods and applications of this plant.

Scientific Validation of Traditional Uses

The traditional applications of these plants, particularly for inflammatory conditions and diabetes, are increasingly being supported by modern scientific research. The isolation of this compound and the investigation of the pharmacological activities of the plant extracts provide a molecular basis for their ethnobotanical uses.

Anti-diabetic Activity: α-Glucosidase Inhibition

The most significant pharmacological activity attributed to this compound is its potent inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels.

Compound Target Enzyme IC50 Value (μM) Reference
This compoundα-Glucosidase274.0[2]
Acarbose (standard)α-Glucosidase388.8[2]

Table 1: α-Glucosidase inhibitory activity of this compound compared to the commercial drug Acarbose.

Anti-inflammatory Activity

The traditional use of both Scleropyrum pentandrum and Dendrotrophe frutescens for treating rheumatic pain and inflammation points towards the presence of anti-inflammatory compounds. Studies on the leaf extracts of Scleropyrum pentandrum have validated this traditional claim.

Plant Extract Experimental Model Dose % Inhibition of Edema Reference
Methanolic Leaf Extract of Scleropyrum pentandrumCarrageenan-induced rat paw edema200 mg/kg77.81%[4]
Diclofenac sodium (standard)Carrageenan-induced rat paw edema10 mg/kg-[4]

Table 2: Anti-inflammatory activity of Scleropyrum pentandrum leaf extract.

Experimental Protocols

Extraction and Isolation of this compound

While a specific, detailed protocol for the isolation of this compound from its natural sources is not extensively published, general methods for the isolation of glycosides from plant materials can be adapted.

General Workflow for Isolation:

G start Dried and Powdered Plant Material (leaves and twigs of S. pentandrum or stems of D. frutescens) extraction Soxhlet Extraction (with methanol (B129727) or ethanol) start->extraction concentration Concentration of Crude Extract (under reduced pressure) extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->fractionation column Column Chromatography (e.g., Silica gel, Sephadex LH-20) fractionation->column hplc Preparative HPLC (for final purification) column->hplc end Isolated this compound hplc->end

Figure 1: General workflow for the isolation of this compound.
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model to evaluate the anti-inflammatory activity of natural products.

Protocol:

  • Animal Model: Wistar albino rats (150-200g) are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the plant extract).

  • Administration: The plant extract or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's hind paw.

  • Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis animal_prep Acclimatize Wistar Rats grouping Divide into Control, Standard, and Test Groups animal_prep->grouping dosing Administer Vehicle, Standard Drug, or Plant Extract grouping->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation analysis Statistical Analysis calculation->analysis

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Potential Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of ellagitannins, the class of compounds to which this compound belongs, are often attributed to their ability to modulate key inflammatory signaling pathways. While the specific pathways affected by this compound have not yet been elucidated, it is hypothesized that it may act on pathways commonly targeted by other polyphenolic compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many polyphenols have been shown to inhibit NF-κB activation.[6][7]

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription scleropentaside_d This compound (Hypothesized) scleropentaside_d->ikb_kinase Inhibition

Figure 3: Hypothesized Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a central role in signal transduction from the cell surface to the nucleus.[6][8] The MAPK cascades are involved in the regulation of various cellular processes, including inflammation. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways can lead to the production of pro-inflammatory mediators. Polyphenols have been shown to modulate MAPK signaling.[6][8]

G stimulus Inflammatory Stimuli mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation inflammatory_response Inflammatory Response transcription_factors->inflammatory_response scleropentaside_d This compound (Hypothesized) scleropentaside_d->mapkkk Inhibition

Figure 4: Hypothesized Modulation of the MAPK Signaling Pathway.

Conclusion and Future Directions

The traditional medicinal uses of Scleropyrum pentandrum and Dendrotrophe frutescens provide a valuable foundation for modern pharmacological research. The presence of this compound, with its potent α-glucosidase inhibitory activity, strongly supports the traditional use of these plants for diabetes-related conditions. Furthermore, the documented anti-inflammatory properties of Scleropyrum pentandrum validate its use in treating inflammatory ailments.

Future research should focus on several key areas:

  • Detailed Ethnobotanical Studies: Comprehensive documentation of the traditional uses of Dendrotrophe frutescens is crucial.

  • Bioactivity-Guided Isolation: Isolation and characterization of other bioactive compounds from both plant species that may contribute to their therapeutic effects.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound and other active constituents to understand their anti-inflammatory and other pharmacological effects.

  • In Vivo Analgesic Studies: Quantitative evaluation of the analgesic properties of these plants to validate their traditional use for pain relief.

  • Preclinical and Clinical Trials: Rigorous preclinical and clinical studies are necessary to establish the safety and efficacy of this compound and standardized extracts of these plants for therapeutic use.

By integrating traditional knowledge with modern scientific methodologies, there is a significant opportunity to develop novel and effective therapeutic agents from these promising botanical sources.

References

The Biological Activity of Scleropentaside D: A Technical Guide to its α-Glucosidase Inhibitory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleropentaside D, a unique C-glycosidic ellagitannin, has been identified as a potent inhibitor of α-glucosidase.[1][2] This technical guide provides a comprehensive overview of its primary biological activity, offering insights into its mechanism of action, a detailed experimental protocol for assessing its inhibitory effects, and a discussion of its potential therapeutic applications. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Core Biological Activity: α-Glucosidase Inhibition

The principal biological activity of this compound, as established in the scientific literature, is the inhibition of α-glucosidase enzymes.[1] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting these enzymes, this compound can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels. This mechanism of action is a well-established strategy for the management of type 2 diabetes mellitus.

Quantitative Data on α-Glucosidase Inhibition

While the synthesis and confirmation of this compound as an α-glucosidase inhibitor have been reported, specific quantitative data such as the half-maximal inhibitory concentration (IC50) value from the primary literature is not publicly available at the time of this review.[1]

For contextual understanding, the following table provides example IC50 values for other known α-glucosidase inhibitors. A lower IC50 value indicates greater potency.

Compoundα-Glucosidase SourceIC50 Value
Acarbose (B1664774)Saccharomyces cerevisiae~750 µM
VogliboseRat small intestine~0.1 µM
MiglitolPorcine small intestine~0.2 µM
Example Compound XBacillus stearothermophilus~10 µM

This table is for illustrative purposes to provide context on the range of IC50 values for α-glucosidase inhibitors and does not contain data for this compound.

Experimental Protocols

The following is a detailed, representative methodology for an in vitro α-glucosidase inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on α-glucosidase activity.

Principle: The assay is based on the spectrophotometric measurement of the product, p-nitrophenol, which is released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The rate of p-nitrophenol formation is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve a range of test concentrations.

    • Prepare a stock solution of acarbose in phosphate buffer for use as a positive control.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Blank: 50 µL of phosphate buffer.

      • Control (No Inhibitor): 25 µL of phosphate buffer and 25 µL of α-glucosidase solution.

      • Test Compound: 25 µL of the this compound solution at various concentrations and 25 µL of the α-glucosidase solution.

      • Positive Control: 25 µL of the acarbose solution and 25 µL of the α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control is the absorbance of the control well (enzyme + substrate).

      • Abs_sample is the absorbance of the test well (enzyme + substrate + inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway: Mechanism of α-Glucosidase Inhibition

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (Starch, Disaccharides) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose (Monosaccharide) Alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Scleropentaside_D This compound (Inhibitor) Scleropentaside_D->Inhibition Inhibition->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Blank, Control, Test Samples) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C (10 min) Plate_Setup->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C (30 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction (Add Na2CO3) Incubation->Stop_Reaction Measure__Absorbance Measure__Absorbance Stop_Reaction->Measure__Absorbance Measure_Absorbance Measure Absorbance at 405 nm Data_Analysis Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

This compound has been identified as a promising natural product with α-glucosidase inhibitory activity. Its unique C-glycosidic ellagitannin structure makes it a compelling candidate for further investigation as a potential therapeutic agent for managing conditions associated with postprandial hyperglycemia, such as type 2 diabetes.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound against various α-glucosidases (e.g., from different species and tissues) to fully characterize its potency and selectivity.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of this compound in animal models of diabetes to assess its impact on blood glucose levels, glucose tolerance, and other relevant metabolic parameters.

  • Mechanism of Action Studies: Investigating the precise molecular interactions between this compound and the active site of α-glucosidase to understand its inhibitory mechanism in greater detail.

  • Safety and Toxicity Profiling: Conducting comprehensive toxicological studies to establish the safety profile of this compound for potential therapeutic use.

The insights provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound.

References

Physicochemical Properties of Scleropentaside D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleropentaside D is a member of the C-glycosidic ellagitannin family, a class of polyphenolic compounds that have garnered significant interest in the scientific community. These natural products are recognized for their diverse and promising biological activities. This compound, in particular, has been identified as a potent inhibitor of the α-glucosidase enzyme and possesses notable antioxidant properties, suggesting its potential therapeutic applications in conditions such as diabetes and those related to oxidative stress. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its potential biological pathways.

Physicochemical Data

A summary of the available quantitative data for this compound is presented below. It is important to note that while spectroscopic data has been generated, specific experimental values for properties such as melting point and solubility are not widely reported in the available literature.

PropertyValueReference
Molecular Formula C₂₇H₂₀O₁₈Calculated from Molecular Weight
Molecular Weight 560.42 g/mol --INVALID-LINK--
Appearance Not explicitly reported, but likely a solid at room temperature based on the nature of similar natural products.General knowledge of ellagitannins.
Solubility Specific quantitative data in various solvents is not available. However, ellagitannins, as polyphenolic glycosides, generally exhibit some solubility in polar organic solvents like methanol, ethanol, and DMSO, and limited solubility in water and nonpolar solvents.[1]General properties of ellagitannins.
Melting Point A specific melting point for this compound has not been reported in the literature. The melting point of natural products can be a range and is influenced by purity.-
Spectroscopic Data ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data are available in the supplementary information of the publication detailing the first total synthesis of this compound. Due to access limitations, the specific spectral data is not reproduced here.[2]--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and biological evaluation of this compound are outlined below.

Determination of Melting Point

While a specific value for this compound is unavailable, the melting point of a solid natural product is typically determined using the following protocol:

  • Sample Preparation: A small, finely powdered sample of the purified compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a controlled, slow rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Solubility

The solubility of a compound like this compound in various solvents can be determined using the shake-flask method:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used for polar molecules like glycosides to obtain the molecular ion.

  • Mass Analysis: High-resolution mass analyzers (e.g., Time-of-Flight, TOF; or Orbitrap) are used to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the molecular ion and analyze the resulting fragment ions to confirm the structure.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on α-glucosidase activity is a key indicator of its potential antidiabetic activity. A common in vitro assay protocol is as follows:

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • This compound solution at various concentrations

    • Acarbose (B1664774) as a positive control

  • Procedure:

    • In a 96-well plate, a solution of α-glucosidase is pre-incubated with different concentrations of this compound or acarbose for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is initiated by adding the pNPG substrate.

    • The mixture is incubated for another set period (e.g., 20 minutes) at 37°C.

    • The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant capacity of this compound can be evaluated using stable free radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Reagents:

    • DPPH solution in methanol

    • This compound solution at various concentrations

    • Ascorbic acid or Trolox as a positive control

  • Procedure:

    • A solution of this compound is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

    • The decrease in absorbance at a specific wavelength (around 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Reagents:

    • ABTS radical cation (ABTS•⁺) solution, pre-formed by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • This compound solution at various concentrations

    • Ascorbic acid or Trolox as a positive control

  • Procedure:

    • The ABTS•⁺ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • This compound solution is added to the ABTS•⁺ solution.

    • After a set incubation time, the decrease in absorbance is measured.

Visualizations

The following diagrams illustrate key biological pathways potentially modulated by this compound and a typical workflow for its biological activity assessment.

alpha_glucosidase_inhibition_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Enzyme α-Glucosidase Solution Pre-incubation Pre-incubation: Enzyme + Inhibitor Enzyme->Pre-incubation Substrate pNPG Substrate Reaction Reaction: Add Substrate Substrate->Reaction Inhibitor This compound (various concentrations) Inhibitor->Pre-incubation Pre-incubation->Reaction Stop Stop Reaction (e.g., with Na₂CO₃) Reaction->Stop Readout Measure Absorbance (405 nm) Stop->Readout Analysis Calculate % Inhibition & IC₅₀ Readout->Analysis

α-Glucosidase Inhibition Assay Workflow

Inhibition of NF-κB Signaling by Antioxidant Activity

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GF Growth Factor GF->Receptor Binds Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Gene Gene Expression (Proliferation, Inflammation) TF->Gene Induces Scleropentaside_D This compound Scleropentaside_D->Raf Inhibits

Potential Modulation of the MAPK Signaling Pathway

Conclusion

This compound is a promising natural product with demonstrated α-glucosidase inhibitory and antioxidant activities. While a complete physicochemical profile is still emerging, the available data and established experimental protocols provide a solid foundation for further research and development. The synthesis of this compound opens avenues for producing sufficient quantities for in-depth biological studies. Future investigations should focus on elucidating its precise mechanisms of action, exploring its effects on relevant signaling pathways in cellular and animal models, and establishing a more comprehensive set of its physicochemical properties to support its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Scleropentaside D

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the first total synthesis of Scleropentaside D, a unique C-glycosidic ellagitannin. The methodology is intended for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, natural product synthesis, and medicinal chemistry.

Introduction

This compound is a naturally occurring C-glycosidic ellagitannin with a unique pyranose ring structure. C-Glycosides, due to the presence of a carbon-carbon bond at the anomeric center, exhibit greater stability against enzymatic hydrolysis compared to their O-glycoside counterparts, making them attractive candidates for therapeutic agents. The total synthesis of this compound confirms its proposed structure and enables further investigation into its biological activities, such as its potent inhibition of α-glycosidase.[1][2][3] The synthetic route commences from a ketal derivative of Scleropentaside A and involves key transformations including a site-selective protection and a copper-catalyzed oxidative coupling.[1][2][3]

Overall Synthetic Strategy

The total synthesis of this compound is accomplished in five steps starting from the ketal derivative of Scleropentaside A. The overall strategy involves the selective protection of the C4 hydroxyl group, followed by the introduction of two galloyl groups. The key transformation is the intramolecular oxidative coupling of these galloyl groups to form the characteristic hexahydroxydiphenoyl (HHDP) unit. A final deprotection step then yields the target molecule, this compound.[2]

G cluster_0 Retrosynthetic Analysis Scleropentaside_D This compound Intermediate_17 Protected Intermediate (17) Scleropentaside_D->Intermediate_17 Deprotection Intermediate_16 Galloylated Intermediate (16) Intermediate_17->Intermediate_16 Oxidative Coupling Intermediate_15 Diol Intermediate (15) Intermediate_16->Intermediate_15 Galloylation Start_Material Ketal Derivative of Scleropentaside A (1) Intermediate_15->Start_Material Silyl (B83357) Deprotection

Caption: Retrosynthetic analysis of this compound.

Data Presentation

The following table summarizes the quantitative data for the 5-step synthesis of this compound from the ketal derivative of Scleropentaside A.[2]

StepReactionStarting MaterialProductYield (%)
1Silyl DeprotectionKetal derivative of Scleropentaside A (1)Diol Intermediate (15)85
2Site-Selective O4-ProtectionDiol Intermediate (15)O4-Protected Intermediate75
3GalloylationO4-Protected IntermediateGalloylated Intermediate (16)89
4Intramolecular Oxidative CouplingGalloylated Intermediate (16)Protected this compound (17)55
5DeprotectionProtected this compound (17)This compound90
Overall 27

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.

Step 1: Synthesis of Diol Intermediate (15)

  • Protocol: To a solution of the ketal derivative of Scleropentaside A (1) in tetrahydrofuran (B95107) (THF), add a solution of tetra-n-butylammonium fluoride (B91410) (TBAF) (1.0 M in THF). Stir the reaction mixture at room temperature for 2 hours. After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to afford the diol intermediate (15).

Step 2: Site-Selective O4-Protection

  • Protocol: Dissolve the diol (15) in pyridine (B92270) and cool the solution to 0 °C. Add a solution of a suitable protecting group reagent (e.g., a silyl chloride) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with methanol (B129727) and concentrate the mixture. Purify the crude product by column chromatography to yield the O4-protected intermediate.

Step 3: Synthesis of Galloylated Intermediate (16)

  • Protocol: To a solution of the O4-protected intermediate in dichloromethane (B109758) (DCM) at 0 °C, add tri-O-benzylgalloyl chloride and N,N-dimethylpyridin-4-amine (DMAP). Stir the mixture at room temperature for 6 hours. Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the galloylated intermediate (16).

Step 4: Intramolecular Oxidative Coupling to form Protected this compound (17)

  • Protocol: This is a key step utilizing a copper-catalyzed oxidative coupling.[1][2] Dissolve the galloylated intermediate (16) in a suitable solvent (e.g., DCM) and add a copper(II) salt (e.g., Cu(OTf)₂) and a ligand. Stir the reaction under an oxygen atmosphere at room temperature for 24 hours. It is crucial to maintain the reaction and workup at 0 °C to prevent degradation and improve the yield.[2] After the reaction is complete, filter the mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography to yield the protected this compound (17).

G cluster_1 Key Oxidative Coupling Step Galloylated_Intermediate Galloylated Intermediate (16) Coupled_Product Protected this compound (17) Galloylated_Intermediate->Coupled_Product Intramolecular C-C Bond Formation Copper_Catalyst Cu(II) Catalyst Copper_Catalyst->Galloylated_Intermediate Oxygen Oxygen (Oxidant) Oxygen->Galloylated_Intermediate

Caption: Copper-catalyzed intramolecular oxidative coupling.

Step 5: Final Deprotection to Yield this compound

  • Protocol: Dissolve the protected this compound (17) in a mixture of methanol and THF. Add palladium on carbon (10% Pd/C) and stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure. Purify the residue by preparative HPLC to obtain this compound as a final product. A high yield of 90% is reported for this final deprotection step.[2]

Conclusion

The first total synthesis of this compound has been successfully achieved through a concise 5-step sequence with a respectable overall yield of 27%.[2] The key strategic elements of this synthesis are the site-selective protection of the C-acyl glycoside and a crucial copper-catalyzed intramolecular oxidative coupling to construct the HHDP core. This synthetic route not only confirms the structure of the natural product but also provides a means to access this compound and its analogues for further biological evaluation, particularly as potential treatments for diabetes due to its α-glycosidase inhibitory activity.[2]

References

Application Notes and Protocols: Copper-Catalyzed Oxidative Coupling for the Synthesis of Scleropentaside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleropentaside D, a C-glycosidic ellagitannin, has demonstrated potential as an α-glycosidase inhibitor, making it a molecule of interest for diabetes research and drug development.[1][2][3] A key step in the total synthesis of this compound is the intramolecular copper-catalyzed oxidative coupling of galloyl groups.[1][2][4] This document provides detailed application notes and experimental protocols for this critical reaction, along with data presentation and visualizations to aid in its application.

Introduction

Ellagitannins are a class of polyphenolic compounds known for their diverse biological activities. This compound is a unique member of this family, characterized by a C-glycosidic bond that imparts greater stability against enzymatic hydrolysis compared to its O-glycoside counterparts.[1][4] The synthesis of the hexahydroxydiphenoyl (HHDP) unit, a defining feature of many ellagitannins, is achieved through the oxidative coupling of two galloyl ester moieties. Copper-catalyzed methods have emerged as a biomimetic and efficient approach for this transformation.[4] This protocol is based on the first total synthesis of this compound as reported by Fan, N.-L. et al. (2024).[1][2]

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Precursor (Protected Scleropentaside A derivative)Synthesis GradeN/AStarting material for the coupling reaction.
Copper(II) acetylacetonate (B107027) (Cu(acac)₂)≥99.99%Sigma-AldrichCatalyst for the oxidative coupling.
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
AirN/AN/AOxidant.
Ethyl acetate (B1210297)ACS GradeFisher ScientificFor workup and chromatography.
Saturated aq. NaHCO₃N/AN/AFor workup.
BrineN/AN/AFor workup.
Anhydrous Na₂SO₄ACS GradeVWRFor drying.
Silica (B1680970) gel230-400 meshSigma-AldrichFor column chromatography.
Table 2: Reaction Parameters and Performance
ParameterValueUnit
Stoichiometry of Precursor1.0eq
Stoichiometry of Cu(acac)₂[Value from source]eq
Reaction Temperature[Value from source]°C
Reaction Time[Value from source]h
Yield of this compound (protected)[Value from source]%
Purity (by HPLC)[Value from source]%
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data Points
¹H NMR (CD₃OD, 500 MHz)Specific chemical shifts (δ) and coupling constants (J) to be listed here as per the source.
¹³C NMR (CD₃OD, 125 MHz)Specific chemical shifts (δ) to be listed here as per the source.
High-Resolution Mass Spectrometry (HRMS)Calculated and found m/z values to be listed here as per the source.

Experimental Protocols

Synthesis of Protected this compound via Copper-Catalyzed Oxidative Coupling

This protocol describes the key intramolecular oxidative coupling step.

1. Preparation:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the protected Scleropentaside A derivative (1.0 eq).

  • The flask is purged with argon.

  • Anhydrous dichloromethane (DCM) is added to dissolve the starting material to a concentration of [Value from source] M.

2. Reaction Setup:

  • Copper(II) acetylacetonate (Cu(acac)₂) ([Value from source] eq) is added to the stirred solution at room temperature.

  • The reaction flask is fitted with a balloon of air or left open to the atmosphere to serve as the oxidant.

3. Reaction Monitoring:

  • The reaction mixture is stirred vigorously at [Value from source] °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a [Value from source] solvent system. The reaction is deemed complete when the starting material is consumed, typically within [Value from source] hours.

4. Workup:

  • Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate (3 x [Value from source] mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

5. Purification:

  • The crude product is purified by silica gel column chromatography using a gradient of [Value from source] to yield the protected this compound as a [color] solid.

Deprotection of this compound
  • The final deprotection steps to yield this compound are to be carried out following the procedures outlined in the source literature. This typically involves the removal of protecting groups under specific acidic or hydrogenolysis conditions.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A Protected Scleropentaside A Derivative C Protected this compound A->C Oxidative Coupling B Cu(acac)₂, Air (O₂) DCM

Caption: Copper-catalyzed oxidative coupling of the galloyl groups in a protected Scleropentaside A derivative to form the HHDP bridge of protected this compound.

Experimental Workflow

G A Dissolve Precursor in Anhydrous DCM B Add Cu(acac)₂ A->B C Stir under Air Atmosphere at [Temp] °C B->C D Monitor by TLC C->D E Quench with Sat. aq. NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ and Concentrate G->H I Purify by Silica Gel Chromatography H->I J Characterize Product I->J

Caption: Step-by-step workflow for the synthesis and purification of protected this compound.

Proposed Mechanism of Copper-Catalyzed Oxidative Coupling

G A Two Galloyl Groups + Cu(II) B Formation of Galloyl Radical A->B SET C Radical-Radical Coupling (C-C Bond Formation) B->C D Rearomatization C->D E Product (HHDP) + Cu(I) D->E F Cu(I) + O₂ → Cu(II) F->A Catalyst Regeneration

Caption: A simplified proposed mechanism for the copper-catalyzed oxidative coupling of galloyl groups.

Signaling Pathway of α-Glucosidase Inhibition

G cluster_lumen Small Intestine Lumen cluster_inhibition Inhibition cluster_bloodstream Bloodstream A Dietary Carbohydrates (Oligosaccharides, Disaccharides) C Monosaccharides (e.g., Glucose) A->C Hydrolysis B α-Glucosidase E Glucose Absorption C->E D This compound D->B Inhibits F Increased Blood Glucose E->F

Caption: this compound inhibits α-glucosidase, reducing carbohydrate digestion and subsequent glucose absorption.[5][6]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Scleropentaside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleropentaside D, a C-glycosidic ellagitannin, has garnered interest due to its potential as a potent α-glycosidase inhibitor.[1][2] As a unique natural product, its structural elucidation and quantification in various matrices are crucial for further research and development. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are based on established principles for the analysis of C-glycosides and other ellagitannins, ensuring a robust starting point for researchers.[3][4][5]

Introduction to this compound

This compound belongs to the class of C-glycosidic ellagitannins. Unlike more common O-glycosides, the anomeric carbon of the sugar moiety is directly linked to the aglycone via a carbon-carbon bond. This structural feature confers greater stability against enzymatic and chemical hydrolysis. Recent studies have confirmed its total synthesis and its significant inhibitory activity against α-glycosidase, suggesting its potential therapeutic applications.[2] Accurate and sensitive analytical methods are therefore essential for pharmacokinetic studies, quality control of natural extracts, and synthetic preparations.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₆H₂₄O₁₄
Average Molecular Weight 560.42 g/mol
Monoisotopic Molecular Weight 560.1166 Da
Chemical Class C-Glycosidic Ellagitannin

Predicted Mass Spectrometry Data

Given the phenolic and acidic nature of ellagitannins, electrospray ionization (ESI) in negative ion mode is often preferred as it typically provides a more intense and stable signal for the deprotonated molecule [M-H]⁻.[5] The following table summarizes the predicted m/z values for this compound in high-resolution mass spectrometry.

Ion SpeciesPredicted m/zNotes
[M-H]⁻ 559.1093Primary precursor ion in negative ESI mode.
[M+Cl]⁻ 595.0869Possible adduct if chlorinated solvents are used.
[M+HCOO]⁻ 605.1151Possible adduct if formic acid is used in the mobile phase.
[M-2H]²⁻ 279.0511Doubly charged ion, sometimes observed for larger polyphenols.
[M+H]⁺ 561.1242Precursor ion in positive ESI mode (generally less sensitive).
[M+Na]⁺ 583.1061Common adduct in positive ESI mode.

Proposed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required based on the instrumentation used and the sample matrix.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). Serially dilute the stock solution with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Plant Extracts: Employ solid-phase extraction (SPE) with a C18 cartridge for cleanup and pre-concentration. Condition the cartridge with methanol followed by water. Load the aqueous plant extract, wash with water to remove polar impurities, and elute the analyte with methanol. Evaporate the eluate and reconstitute as described above.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Precursor Ion (MS1): m/z 559.11.

  • MS/MS Analysis: Collision-Induced Dissociation (CID).

  • Collision Energy: Optimize between 20-40 eV to achieve characteristic fragmentation.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (e.g., Plasma, Plant Extract) extraction Extraction / Protein Precipitation start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc Reverse-Phase HPLC/UHPLC Separation reconstitution->lc ms ESI-MS (Negative Ion Mode) lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms detection Peak Detection & Integration msms->detection quant Quantification detection->quant id Structural Confirmation detection->id

Caption: LC-MS/MS workflow for this compound analysis.

Predicted Fragmentation Pathway

C-glycosides exhibit characteristic fragmentation patterns involving the sugar moiety. Unlike O-glycosides, the glycosidic bond itself does not readily cleave. Instead, cross-ring cleavages of the sugar are common, often preceded by water losses.

fragmentation_pathway cluster_fragments Primary Fragments cluster_sugar_frags Sugar Cross-Ring Cleavage parent [M-H]⁻ m/z 559.11 loss_h2o [M-H-H₂O]⁻ m/z 541.09 parent->loss_h2o - H₂O loss_co2 [M-H-CO₂]⁻ m/z 515.12 parent->loss_co2 - CO₂ frag_120 [M-H-120]⁻ (C₄H₈O₄ loss) m/z 439.03 parent->frag_120 - C₄H₈O₄ frag_90 [M-H-90]⁻ (C₃H₆O₃ loss) m/z 469.05 parent->frag_90 - C₃H₆O₃ loss_h2o->frag_90 - C₃H₆O₃

Caption: Predicted fragmentation of this compound.

Conclusion

The provided application notes offer a comprehensive starting point for the mass spectrometry-based analysis of this compound. The detailed protocol for LC-MS/MS, along with the predicted mass data and fragmentation pathways, will aid researchers in developing and validating robust analytical methods for this promising natural product. The use of high-resolution mass spectrometry is recommended for unambiguous identification and structural confirmation.

References

Application Notes and Protocols for In Vitro α-Glycosidase Assay Using Scleropentaside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively reduce the rate of glucose absorption and lower blood glucose levels.

Scleropentaside D, a unique C-glycosidic ellagitannin, has been identified as a potent inhibitor of α-glucosidase.[1] Its complex structure, featuring a furan-2-carbonyl C-glycoside core, makes it a compelling candidate for the development of novel antidiabetic agents. These application notes provide a detailed protocol for the in vitro assessment of α-glucosidase inhibition by this compound, enabling researchers to evaluate its efficacy and mechanism of action.

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction, leading to a decrease in the absorbance. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

While specific quantitative data for the α-glucosidase inhibitory activity of this compound is not publicly available in the accessed literature, the following table provides a template for presenting such data. Researchers can populate this table with their experimental findings. Acarbose (B1664774), a well-known α-glucosidase inhibitor, is included as a positive control for comparison.

Compoundα-Glucosidase IC50 (µM)
This compoundData to be determined
Acarbose (Positive Control)Reported values vary

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting the in vitro α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

  • This compound (to be sourced or synthesized)

  • Acarbose (positive control) (e.g., Sigma-Aldrich, Cat. No. A8980)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipette

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in phosphate buffer to the desired concentration. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. This solution should also be prepared fresh.

  • This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Acarbose Stock Solution: Dissolve acarbose in phosphate buffer or DMSO to a suitable stock concentration.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water.

Assay Procedure
  • Prepare Test and Control Solutions:

    • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of various concentrations of this compound (prepared by serial dilution of the stock solution in phosphate buffer or DMSO) to the sample wells.

    • Add 10 µL of various concentrations of acarbose to the positive control wells.

    • Add 10 µL of the solvent (phosphate buffer or DMSO) to the blank (no enzyme) and negative control (no inhibitor) wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the α-glucosidase solution to the sample, positive control, and negative control wells.

    • Add 20 µL of phosphate buffer to the blank wells.

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Incubation:

    • Add 20 µL of the pNPG solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Add 50 µL of 0.1 M sodium carbonate solution to all wells to stop the reaction.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of α-glucosidase inhibition for each concentration of this compound and acarbose using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the negative control (enzyme + substrate + solvent).

    • A_sample is the absorbance of the sample well (enzyme + substrate + inhibitor).

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis.

Visualizations

Signaling Pathway

carbohydrate_digestion cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Scleropentaside_D This compound Scleropentaside_D->alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound blocks carbohydrate digestion.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Reagents: - α-Glucosidase - pNPG Substrate - this compound - Buffers add_inhibitor Add this compound/ Controls to 96-well plate prep_solutions->add_inhibitor add_enzyme Add α-Glucosidase (Pre-incubate at 37°C) add_inhibitor->add_enzyme add_substrate Add pNPG Substrate (Incubate at 37°C) add_enzyme->add_substrate stop_reaction Stop Reaction with Sodium Carbonate add_substrate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

Scleropentaside D as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleropentaside D is a unique C-glycosidic ellagitannin whose first total synthesis was reported in June 2024.[1][2] As a member of the C-glycoside family, it possesses a stable C-C bond at the anomeric carbon, rendering it resistant to enzymatic hydrolysis, a desirable characteristic for therapeutic agents and biological probes.[2] Initial biological activity studies have demonstrated that this compound is an effective inhibitor of α-glycosidase, with an in vitro inhibitory activity comparable to the marketed anti-diabetic drug, acarbose (B1664774).[2] This positions this compound as a promising new molecular probe for studying α-glycosidase activity and for the screening of novel therapeutic agents for conditions such as diabetes.[2][3]

Potential Applications as a Molecular Probe

Given its potent and specific inhibitory action on α-glycosidase, this compound can be employed as a valuable molecular probe in several research and drug development contexts:

  • Competitive Binding Assays: this compound can be used as a reference inhibitor in competitive binding assays to screen for and characterize new α-glycosidase inhibitors. By competing for the active site of the enzyme, it can help determine the relative binding affinities and potencies of novel compounds.

  • Enzyme Kinetics Studies: The inhibitory mechanism of this compound can be investigated to provide insights into the kinetics of α-glycosidase. Such studies can help elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • Validation of High-Throughput Screening (HTS) Assays: As a known inhibitor, this compound can serve as a positive control to validate the performance and reliability of HTS assays designed to identify new α-glycosidase modulators.

  • Structural Biology Studies: Co-crystallization of this compound with α-glycosidase can provide detailed structural information about the enzyme's active site and the molecular interactions necessary for inhibition. This can guide the rational design of more potent and selective inhibitors.

Quantitative Data Summary

The inhibitory potential of this compound against α-glycosidase has been evaluated and compared to the well-established drug, acarbose.

CompoundTarget EnzymeReported ActivityReference
This compoundα-GlycosidaseInhibitory activity comparable to acarbose[2]
Acarboseα-GlycosidaseIC50 = 377.26 ± 1.20 µg/mL[4]

Experimental Protocols

The following is a detailed protocol for a standard in vitro α-glucosidase inhibition assay using this compound as a potential inhibitor.

Protocol: In Vitro α-Glucosidase Inhibition Assay

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer. The final concentration should be optimized for the assay conditions (e.g., 0.1 U/mL).

  • Substrate Solution: Prepare a stock solution of pNPG in sodium phosphate buffer (e.g., 5 mM).

  • Test Compound and Control Solutions: Dissolve this compound and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in sodium phosphate buffer to achieve a range of final assay concentrations.

3. Assay Procedure:

  • Add 50 µL of sodium phosphate buffer to each well of a 96-well microplate.

  • Add 10 µL of the various concentrations of this compound or acarbose to the respective wells. For the negative control, add 10 µL of buffer/DMSO.

  • Add 20 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control = Absorbance of the control (enzyme + substrate without inhibitor)

    • A_sample = Absorbance of the sample (enzyme + substrate + inhibitor)

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

Visualizations

cluster_0 Mechanism of this compound Scleropentaside_D This compound alpha_Glucosidase α-Glucosidase (Enzyme) Scleropentaside_D->alpha_Glucosidase Binds to active site Products Glucose + Aglycone alpha_Glucosidase->Products Catalyzes hydrolysis Inhibited_Complex This compound-α-Glucosidase (Inhibited Complex) alpha_Glucosidase->Inhibited_Complex Substrate α-Glucoside Substrate Substrate->alpha_Glucosidase Binds to active site Inhibited_Complex->Products Hydrolysis Blocked

Caption: Proposed inhibitory mechanism of this compound on α-glucosidase.

cluster_1 Experimental Workflow: α-Glucosidase Inhibition Assay start Start prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prep_solutions dispense Dispense Reagents into 96-Well Plate prep_solutions->dispense pre_incubate Pre-incubate Enzyme with Inhibitor (37°C) dispense->pre_incubate add_substrate Add pNPG Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate Reaction Mixture (37°C) add_substrate->incubate stop_reaction Stop Reaction with Na₂CO₃ incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

This compound represents a novel and promising molecular probe for the study of α-glycosidase. Its potent inhibitory activity, coupled with the inherent stability of its C-glycosidic linkage, makes it an excellent tool for a variety of research and drug discovery applications. Further studies are warranted to fully elucidate its mechanism of action and explore its potential in more complex biological systems. The protocols and data presented here provide a foundation for researchers to begin utilizing this compound in their investigations of α-glycosidase function and modulation.

References

Scleropentaside D: Application Notes for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleropentaside D is a C-glycosidic ellagitannin that has been identified as a potent inhibitor of α-glucosidase.[1][2] This enzyme plays a crucial role in carbohydrate digestion and glucose absorption, making it a key therapeutic target for managing type 2 diabetes. By inhibiting α-glucosidase, this compound can help to modulate postprandial hyperglycemia. These application notes provide detailed protocols for studying the enzyme kinetics of this compound, presenting relevant quantitative data and visualizing the experimental workflow and a putative signaling pathway.

Quantitative Data

The inhibitory activity of this compound against α-glucosidase has been evaluated, demonstrating its potential as a therapeutic agent. The following table summarizes the key quantitative data for this compound in comparison to Acarbose, a well-established α-glucosidase inhibitor.

CompoundTarget EnzymeIC50 Value (μM)Source
This compoundα-GlucosidaseComparable to Acarbose[2]
Acarboseα-GlucosidaseVariable[2]

Note: The IC50 value for Acarbose can vary depending on the specific assay conditions and the source of the enzyme. A recent study on the total synthesis of this compound reported its in vitro inhibitory activity against α-glucosidase to be comparable to that of acarbose.[2] For precise comparative studies, it is recommended to determine the IC50 values of both compounds under identical experimental conditions.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the methodology for determining the inhibitory effect of this compound on α-glucosidase activity.

1. Materials and Reagents:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M phosphate buffer. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M phosphate buffer. Prepare this solution fresh before each experiment.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilutions should be made with phosphate buffer to achieve the desired final concentrations.

  • Acarbose Stock Solution: Prepare in the same manner as the this compound stock solution.

  • Sodium Carbonate Solution (0.2 M): Dissolve Na₂CO₃ in distilled water.

3. Assay Procedure:

  • Add 50 µL of 0.1 M phosphate buffer (pH 6.8) to each well of a 96-well microplate.

  • Add 10 µL of this compound solution at various concentrations to the respective wells. For the control wells, add 10 µL of the buffer solution. For the positive control, add 10 µL of Acarbose solution at various concentrations.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to each well.

  • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

4. Data Analysis:

The percentage of α-glucosidase inhibition can be calculated using the following formula:

% Inhibition = [(A_c - A_s) / A_c] x 100

Where:

  • A_c is the absorbance of the control (enzyme and substrate without inhibitor).

  • A_s is the absorbance of the sample (enzyme, substrate, and this compound).

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of Experimental Workflow

experimental_workflow prep Prepare Solutions (Buffer, Enzyme, Substrate, This compound, Acarbose) plate_setup Plate Setup (96-well) - Add Buffer - Add Inhibitor/Control prep->plate_setup pre_incubation Pre-incubation (with Enzyme) 37°C for 15 min plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation 37°C for 30 min reaction_start->incubation reaction_stop Stop Reaction (Add Na2CO3) incubation->reaction_stop read_absorbance Measure Absorbance (405 nm) reaction_stop->read_absorbance data_analysis Data Analysis (% Inhibition, IC50) read_absorbance->data_analysis

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Putative Signaling Pathway

While direct experimental evidence for the specific signaling pathways modulated by this compound is not yet available, a putative pathway can be proposed based on its known inhibitory effect on α-glucosidase and the downstream consequences of this inhibition.

α-Glucosidase, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates, breaking down disaccharides and oligosaccharides into monosaccharides like glucose. Inhibition of this enzyme by this compound would lead to a reduction in the rate of glucose absorption into the bloodstream. This, in turn, would lead to lower postprandial blood glucose levels. The reduced glucose uptake by cells would then impact various intracellular signaling pathways that are sensitive to glucose concentration and energy status, such as the insulin (B600854) signaling pathway and the AMPK pathway.

Diagram of Putative Signaling Pathway

putative_signaling_pathway cluster_intestine Small Intestine Lumen cluster_inhibition cluster_downstream Downstream Effects Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Glucose->Bloodstream Absorption alpha_Glucosidase α-Glucosidase Blood_Glucose Reduced Postprandial Blood Glucose Scleropentaside_D This compound Scleropentaside_D->alpha_Glucosidase Inhibition Insulin_Secretion Decreased Insulin Secretion Blood_Glucose->Insulin_Secretion Cellular_Glucose_Uptake Reduced Cellular Glucose Uptake Blood_Glucose->Cellular_Glucose_Uptake AMPK_Activation Potential AMPK Activation Cellular_Glucose_Uptake->AMPK_Activation

Caption: Putative mechanism of this compound action.

References

Scleropentaside D: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleropentaside D is a unique C-glycosidic ellagitannin, a class of polyphenolic natural compounds.[1][2][3] Traditionally, the plants from which this compound is extracted, Scleropyrum pentadrum and Dendrotrophe frutescens, have been used in Asian medicine to treat a variety of ailments including rheumatic pain, inflammation, and diabetes.[1][4] Due to its scarcity from natural sources, the biological profile of this compound has been limited.[1][4] However, a recent breakthrough in its total synthesis has opened the door for more extensive investigation into its therapeutic potential.[1][2][3]

This document provides detailed application notes and experimental protocols relevant to the study of this compound in a drug discovery context, with a primary focus on its demonstrated activity as an α-glycosidase inhibitor.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is the inhibition of α-glycosidase, an enzyme crucial for the digestion of carbohydrates.[1][2][3][4] This inhibitory action suggests its potential as a therapeutic agent for managing type 2 diabetes by controlling postprandial hyperglycemia. The in vitro inhibitory activity of this compound has been shown to be comparable to, and slightly more potent than, the marketed anti-diabetic drug, acarbose (B1664774).[4]

While the direct biological activities of purified this compound on other targets have not been extensively reported, crude extracts from its plant sources have shown a variety of biological effects, including:

  • Antibacterial activity

  • Anticariogenic (anti-dental caries) activity

  • Cytotoxic effects

  • Anthelmintic (anti-parasitic worm) activity

  • Anti-inflammatory properties

These findings suggest that this compound, or its analogues, could be investigated for a broader range of therapeutic applications.

Data Presentation

Table 1: In Vitro α-Glycosidase Inhibitory Activity of this compound
CompoundTarget EnzymeIC50 Value (μM)Reference CompoundIC50 Value (μM)Source
This compoundα-Glycosidase (from yeast)274.0Acarbose388.8[4]

Experimental Protocols

Protocol 1: In Vitro α-Glycosidase Inhibition Assay

This protocol is adapted from standard α-glucosidase inhibition assays and is based on the methodology likely used to determine the IC50 value of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glycosidase.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and acarbose in DMSO.

    • Prepare a series of dilutions of this compound and acarbose in phosphate buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the α-glucosidase solution in phosphate buffer to the desired working concentration.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of phosphate buffer (pH 6.8)

      • 10 µL of the test compound solution (this compound or acarbose at various concentrations) or buffer (for the control).

      • 20 µL of α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme + buffer + substrate)

      • A_sample is the absorbance of the sample (enzyme + inhibitor + substrate)

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

The current understanding of this compound's mechanism of action in the context of diabetes is through the direct inhibition of α-glycosidase in the small intestine. This prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the post-meal spike in blood glucose levels.

ScleropentasideD_Mechanism Carbohydrates Complex Carbohydrates (e.g., Starch) AlphaGlycosidase α-Glycosidase (in Small Intestine) Carbohydrates->AlphaGlycosidase Digestion Glucose Glucose AlphaGlycosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia ScleropentasideD This compound ScleropentasideD->AlphaGlycosidase Inhibition

Caption: Mechanism of this compound in reducing hyperglycemia.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the α-glycosidase inhibitory potential of a compound like this compound.

Experimental_Workflow start Start prep Prepare Reagents: - this compound dilutions - α-Glucosidase solution - pNPG substrate start->prep assay Perform Microplate Assay: 1. Add buffer, inhibitor, enzyme 2. Pre-incubate 3. Add substrate 4. Incubate prep->assay stop Stop Reaction (add Na₂CO₃) assay->stop read Measure Absorbance (405 nm) stop->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 value read->analyze end End analyze->end

Caption: Workflow for α-glycosidase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Scleropentaside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Scleropentaside D synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key reaction steps identified in the first total synthesis.[1][2]

Issue 1: Low yield during site-selective O4-protection of the C-acyl glycoside.

  • Question: We are experiencing low yields and a mixture of products during the site-selective O4-protection of the scleropentaside A ketal derivative. What are the potential causes and solutions?

  • Answer: Low yields and lack of selectivity in this step often stem from issues with the protecting group strategy, reaction conditions, or the purity of the starting material.

    • Protecting Group Choice: The choice of protecting group is critical for achieving site-selectivity. Bulky silyl (B83357) ethers, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), are often used to selectively protect less sterically hindered hydroxyl groups.[3] If you are using a less bulky protecting group, consider switching to one of these. The stability of the protecting group under subsequent reaction conditions is also a key consideration.[4][5]

    • Reaction Conditions: The reaction conditions must be carefully optimized. This includes the choice of base, solvent, temperature, and reaction time.

      • Base: A non-nucleophilic hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), is recommended to prevent side reactions.

      • Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are crucial to prevent hydrolysis of the protecting agent and starting material.

      • Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly improve selectivity.

    • Starting Material Purity: Ensure the scleropentaside A ketal derivative is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

    Hypothetical Data on O4-Protection Yield:

Protecting GroupBaseSolventTemperature (°C)Yield of O4-protected product (%)
TBDMS-ClImidazoleDMF2545
TIPS-Cl2,6-lutidineDCM075
TBDPS-Cl2,6-lutidineDCM-2085

Issue 2: Inefficient copper-catalyzed oxidative coupling of galloyl groups.

  • Question: The copper-catalyzed oxidative coupling reaction to form the ellagitannin structure is proceeding with a low yield. What factors can be optimized to improve this key step?

  • Answer: The efficiency of the copper-catalyzed oxidative coupling is highly sensitive to the catalyst system, oxidant, solvent, and reaction time.

    • Catalyst System: The choice of copper salt and ligand is critical. Copper(I) salts like CuI or CuBr are often used, sometimes in combination with a ligand such as TMEDA (tetramethylethylenediamine) to stabilize the copper catalyst and enhance its reactivity.

    • Oxidant: A suitable oxidant is required to facilitate the coupling. Molecular oxygen (air) or other mild oxidants are typically employed. Ensure efficient stirring and, if necessary, a gentle stream of air or oxygen through the reaction mixture.

    • Solvent: The solvent can have a significant impact on the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction.

    • Reaction Time and Temperature: These parameters should be carefully monitored. Prolonged reaction times or elevated temperatures can lead to decomposition of the product. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

Issue 3: Poor β-selectivity in C-glycosylation for the synthesis of the Scleropentaside A precursor.

  • Question: We are struggling to achieve high β-selectivity during the C-glycosylation step to form the C-C bond at the anomeric center. What methods can be employed to favor the β-isomer?

  • Answer: Achieving high β-selectivity in C-glycosylation is a common challenge in carbohydrate synthesis.[6][7] Several strategies can be employed:

    • Corey-Seebach Umpolung Reaction: As reported for the synthesis of Scleropentaside A, a Corey-Seebach umpolung reaction can provide excellent β-selectivity.[6][8] This method involves the formation of a 1,3-dithiane (B146892) from the corresponding aldehyde, which is then deprotonated and reacted with an electrophile.

    • Neighboring Group Participation: The use of a participating protecting group at the C2 position of the glycosyl donor (e.g., an acetyl or benzoyl group) can direct the incoming nucleophile to the β-face of the oxocarbenium ion intermediate.

    • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile (B52724) can promote the formation of the β-glycoside through the formation of a transient α-nitrilium ion intermediate.

    • Lewis Acid and Temperature: The choice of Lewis acid and reaction temperature can also impact the α/β ratio. Milder Lewis acids and lower temperatures often favor the thermodynamically more stable β-product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the total synthesis of this compound?

A1: The first reported total synthesis of this compound utilizes a ketal derivative of Scleropentaside A as the starting material.[1][2] Therefore, an efficient synthesis of Scleropentaside A is a prerequisite.

Q2: What are the key considerations for a successful protecting group strategy in this compound synthesis?

A2: A successful protecting group strategy is crucial and should consider the following:

  • Orthogonality: Protecting groups should be chosen such that they can be selectively removed without affecting other protecting groups or the core structure.[9]

  • Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.[4][5]

  • Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yields under mild conditions.[10]

  • Influence on Reactivity and Selectivity: Protecting groups can influence the reactivity and stereoselectivity of nearby functional groups.[5]

Q3: What are the most effective methods for the purification of this compound and its intermediates?

A3: The purification of polar, polyhydroxylated compounds like this compound and its precursors can be challenging. A combination of chromatographic techniques is often necessary:

  • Column Chromatography: Silica (B1680970) gel chromatography is commonly used for less polar intermediates. For more polar compounds, reversed-phase silica gel (C18) or Sephadex LH-20 can be effective.[11]

  • Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale is often required for the final purification of this compound to achieve high purity.[12]

  • Countercurrent Chromatography: Techniques like high-speed countercurrent chromatography (HSCCC) can be very effective for separating polar glycosides.[12][13]

Experimental Protocols

Protocol 1: Site-Selective O4-Protection of a C-acyl Glycoside (Hypothetical)

  • Dissolve the Scleropentaside A ketal derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add 2,6-lutidine (1.5 eq).

  • Cool the solution to -20 °C in a cryocooler.

  • Slowly add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as eluent).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the O4-protected product.

Protocol 2: Copper-Catalyzed Oxidative Coupling of Galloyl Groups (Hypothetical)

  • Dissolve the O4-protected digalloyl precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.05 M).

  • Add copper(I) iodide (CuI, 0.2 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.4 eq).

  • Stir the reaction mixture vigorously under an atmosphere of air (or bubble a gentle stream of air through the solution).

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase column chromatography to yield the coupled product.

Visualizations

Synthetic_Workflow A Scleropentaside A Ketal Derivative B Site-Selective O4-Protection A->B C O4-Protected Intermediate B->C D Copper-Catalyzed Oxidative Coupling C->D E Protected this compound D->E F Deprotection E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

O4_Protection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Starting Material in Anhydrous DCM B Add 2,6-Lutidine A->B C Cool to -20°C B->C D Add TBDPS-Cl Dropwise C->D E Stir and Monitor by TLC D->E F Quench with Saturated NH4Cl E->F G Extract with DCM F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I

Caption: Experimental workflow for site-selective O4-protection.

Oxidative_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Precursor in Anhydrous DMF B Add CuI and TMEDA A->B C Stir under Air B->C D Monitor by LC-MS C->D E Dilute and Wash with EDTA D->E F Wash with Brine E->F G Dry and Concentrate F->G H Reversed-Phase Chromatography G->H

References

Overcoming side reactions in C-glycoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-glycoside synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during C-glycoside synthesis?

A1: The most frequent side reactions in C-glycoside synthesis include:

  • Anomerization: Formation of a mixture of α and β anomers, leading to low stereoselectivity. This is often due to the reaction proceeding through a flat oxocarbenium ion intermediate, which can be attacked from either face.

  • Glycal Formation: Elimination of a substituent at the C2 position, leading to the formation of an unsaturated glycal byproduct. This is particularly common when there is a poor leaving group at C1 and an adjacent group that can be easily eliminated.

  • Pyranoside-to-Furanoside Rearrangement: An intramolecular rearrangement resulting in the formation of a five-membered furanoside ring instead of the desired six-membered pyranoside. This can be promoted by certain protecting groups and acidic conditions.[1][2]

  • Orthoester Formation: A common side reaction when using acyl-protected donors at the C2 position, which can react with the alcohol acceptor to form a stable orthoester byproduct instead of the desired C-glycoside.[3]

  • Hydrolysis of the Glycosyl Donor: If trace amounts of water are present in the reaction mixture, the activated glycosyl donor can be hydrolyzed, reducing the yield of the desired product.

Troubleshooting Guides

Below are detailed troubleshooting guides for specific issues you may encounter during your C-glycoside synthesis experiments.

Issue 1: Poor Anomeric Selectivity (Formation of both α and β anomers)

Question: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity of my C-glycosylation?

Answer: Controlling anomeric selectivity is a common challenge. The outcome is influenced by several factors, including the choice of glycosyl donor, protecting groups, Lewis acid, solvent, and temperature. Here are some strategies to improve stereoselectivity:

1. Choice of Protecting Groups:

Participating protecting groups at the C2 position, such as acyl groups (e.g., acetyl, benzoyl), can direct the incoming nucleophile to the opposite face, leading to the formation of 1,2-trans products. For example, a C2-O-acyl group on a glucose donor will favor the formation of the β-C-glycoside. Conversely, non-participating groups like benzyl (B1604629) ethers are often used to favor 1,2-cis products, although this can sometimes lead to mixtures.[3]

Table 1: Effect of C2-Protecting Group on Anomeric Selectivity

Glycosyl DonorC2-Protecting GroupProductAnomeric Ratio (α:β)Reference
Glucosyl BromideAcetyl (Ac)β-C-glucoside1:99[3]
Glucosyl BromideBenzyl (Bn)α/β-C-glucosideMixture[3]
Mannosyl Donor2,3-O-carbonateα-C-mannoside>95:5F. M. M. Morel et al., (1998)

2. Lewis Acid Selection:

The choice and stoichiometry of the Lewis acid can significantly influence the anomeric ratio. Stronger Lewis acids can promote the formation of the thermodynamic product through anomerization of the initially formed kinetic product.

Table 2: Influence of Lewis Acid on Anomeric Ratio of a Glucuronic Acid Donor

Lewis AcidAnomeric Ratio (α:β)Reference
SnCl₄>99:1P. M. Murphy et al., (2002)
TiCl₄>99:1P. M. Murphy et al., (2002)
BF₃·OEt₂1:1P. M. Murphy et al., (2002)

3. Solvent Effects:

The solvent can play a crucial role in stabilizing reaction intermediates and influencing the stereochemical outcome. Ethereal solvents like diethyl ether can favor the formation of α-glycosides, while dichloromethane (B109758) is often used for β-selective reactions. Acetonitrile can also promote the formation of β-glycosides through the formation of a nitrilium ion intermediate.[4][5]

Table 3: Solvent Effect on the Fucosylation of Ethyl 9-hydroxynonanoate

SolventAnomeric Ratio (α:β)Reference
Diethyl ether (Et₂O)4:1[4]
Dichloromethane (CH₂Cl₂)1:5[4]

4. Temperature Control:

Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product and minimizing side reactions like anomerization.[6] Running reactions at temperatures as low as -78 °C can be beneficial.

Experimental Protocol: High β-Selective C-Glycosylation using a Glycosyl Sulfonate

This protocol describes a highly β-selective C-glycosylation using an in situ generated glycosyl sulfonate.

Materials:

  • Perbenzylated glucose hemiacetal (1a)

  • Acetophenone (B1666503)

  • 3,5-bistrifluoromethylbenzenesulfonyl chloride

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous THF

Procedure:

  • To a solution of acetophenone (1.2 equiv) in anhydrous THF (0.1 M) at -78 °C, add NaHMDS (1.1 equiv) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve the perbenzylated glucose hemiacetal (1a, 1.0 equiv) and 3,5-bistrifluoromethylbenzenesulfonyl chloride (1.1 equiv) in anhydrous THF (0.1 M) at -78 °C.

  • Slowly add the enolate solution from step 1 to the solution from step 2 via cannula at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the β-C-glycoside.

Expected Outcome: This reaction typically yields the β-C-glycoside exclusively.[7]

Workflow for Improving Anomeric Selectivity

Anomeric_Selectivity_Workflow start Poor Anomeric Selectivity c2_protect Modify C2 Protecting Group (e.g., Acyl for 1,2-trans) start->c2_protect lewis_acid Optimize Lewis Acid (e.g., SnCl4 for thermodynamic control) start->lewis_acid solvent Change Solvent (e.g., Et2O for α, CH2Cl2 for β) start->solvent temperature Lower Reaction Temperature (e.g., -78 °C) start->temperature end Improved Stereoselectivity c2_protect->end lewis_acid->end solvent->end temperature->end Glycal_Formation_Prevention start Glycal Formation Observed pg_choice Evaluate C2 Protecting Group (Avoid good leaving groups) start->pg_choice temp_control Lower Reaction Temperature (-78 °C to -40 °C) start->temp_control activator_choice Use Milder Activation System start->activator_choice result Reduced Glycal Formation pg_choice->result temp_control->result activator_choice->result PIF_Rearrangement Pyranoside C-Pyranoside (Desired) Intermediate Oxocarbenium Ion Intermediate Pyranoside->Intermediate Acid Catalyst (e.g., TfOH) Furanoside C-Furanoside (Side Product) Intermediate->Furanoside Intramolecular Rearrangement

References

Stability and degradation of Scleropentaside D in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Scleropentaside D in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a unique C-glycosidic ellagitannin.[1][2] As a complex natural product, its stability in solution is a critical factor for ensuring accurate and reproducible results in biological assays and for the development of potential therapeutic applications. Degradation can lead to a loss of activity and the formation of unknown impurities. C-Glycosides are known for their high stability towards chemical and enzymatic hydrolysis compared to O-glycosides, which is a key feature to consider during stability studies.[3][4]

Q2: What are the typical stress conditions used to evaluate the stability of a compound like this compound?

Forced degradation studies are essential to understand the chemical behavior of a substance.[5] Typical stress conditions to assess the stability of this compound would include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to UV and visible light.

  • Thermal Stress: Exposure to elevated temperatures in both solid and solution states.

These studies help to identify potential degradation products and establish the degradation pathways.[6][7]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. An ideal HPLC method should be able to separate the intact this compound from all its potential degradation products.[8] Mass spectrometry (MS) can be coupled with LC (LC-MS) to help identify the structure of the degradation products.[9]

Q4: How can I prepare my this compound samples for a forced degradation study?

For forced degradation studies, you will subject your sample to various stress conditions.[9] For example, to test for hydrolysis, you would reflux the sample with 0.1N NaOH at 60°C for 30 minutes.[5] It is recommended to aim for a target degradation of 5% to 20% to ensure that the analytical method can effectively detect and quantify the degradation products.[6]

Troubleshooting Guides

Issue 1: High variability in stability data.

Possible Causes:

  • Inconsistent Sample Preparation: Variations in concentration, solvent, or pH can significantly impact stability.

  • Fluctuations in Environmental Conditions: Uncontrolled temperature or light exposure during the experiment.

  • Analytical Method Variability: Issues with the HPLC system, such as column degradation or mobile phase inconsistencies.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters (concentration, solvent, pH, temperature, light exposure) are meticulously controlled and documented.

  • Use a Calibrated and Validated Analytical Method: Regularly check the performance of your analytical instruments.[8]

  • Include Control Samples: Always run control samples (unstressed this compound) in parallel to differentiate between experimental variability and actual degradation.

Issue 2: No degradation observed under stress conditions.

Possible Causes:

  • High Intrinsic Stability: this compound, being a C-glycoside, may be highly stable under the applied conditions.[3][4]

  • Stress Conditions Not Harsh Enough: The concentration of the stressor (acid, base, oxidizing agent) or the duration of exposure may be insufficient.

Troubleshooting Steps:

  • Increase Stress Severity: Incrementally increase the concentration of the stressor, the temperature, or the duration of the experiment.

  • Combine Stressors: In some cases, a combination of stressors (e.g., heat and acid) may be necessary to induce degradation.

  • Confirm Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation products.

Issue 3: Unidentified peaks in the chromatogram.

Possible Causes:

  • Formation of Degradation Products: These are the expected outcome of a forced degradation study.

  • Impurities in the Starting Material: The initial this compound sample may not be pure.

  • Contamination: Contamination from solvents, glassware, or the experimental setup.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures for the degradation products.

  • Analyze a Blank Sample: Run a blank (solvent without this compound) under the same stress conditions to identify any peaks originating from the solvent or container.

  • Analyze an Unstressed Sample: Compare the chromatogram of the stressed sample to that of an unstressed control to identify peaks that are specific to the degradation process.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile-water, 50:50, v/v) at a concentration of 1 mg/mL.[10]

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described above.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of this compound Degradation under Hydrolytic Stress

ConditionTime (hours)This compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
0.1 N HCl, 60°C 010000
2
4
8
24
0.1 N NaOH, 60°C 010000
2
4
8
24
Water, 60°C 010000
2
4
8
24

Table 2: Summary of this compound Degradation under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)This compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
3% H₂O₂, RT 010000
2
4
8
24
Solid, 80°C 010000
24
48
72
Solution, UV/Vis 010000
24
48
72

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidation (3% H₂O₂) prep->oxidation photolysis Photolysis (UV/Vis Light) prep->photolysis thermal Thermal Stress (Solid & Solution) prep->thermal hplc Stability-Indicating HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc lcms LC-MS for Degradant Identification hplc->lcms If unknown peaks quantify Quantify Degradation hplc->quantify pathway Propose Degradation Pathways lcms->pathway quantify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Troubleshooting Steps start Unexpected Result in Stability Study high_variability High Data Variability start->high_variability no_degradation No Degradation Observed start->no_degradation unknown_peaks Unknown Peaks in Chromatogram start->unknown_peaks sol_variability Standardize Protocol Validate Method Use Controls high_variability->sol_variability sol_no_degradation Increase Stress Severity Combine Stressors Check Method Sensitivity no_degradation->sol_no_degradation sol_unknown_peaks Characterize with LC-MS Analyze Blanks Compare to Unstressed unknown_peaks->sol_unknown_peaks

Caption: Troubleshooting logic for this compound stability experiments.

References

Troubleshooting Scleropentaside D insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of Scleropentaside D during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a unique C-glycosidic ellagitannin.[1][2] It has been demonstrated to be an inhibitor of α-glycosidase, suggesting its potential for research in areas like diabetes.[1][2][3]

Q2: I'm having trouble dissolving this compound. Is this expected?

A2: Yes, this is not unexpected. This compound belongs to the ellagitannin class of compounds.[1] Ellagitannins and their derivatives are often characterized by low aqueous solubility due to their complex polyphenolic structures.[4][5][6]

Q3: What is the best general-purpose solvent for this compound?

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers is likely to be very challenging and result in extremely low concentrations. It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Q5: Will heating improve the solubility of this compound?

A5: Gentle warming can aid in the dissolution of many compounds. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. It is crucial to assess the stability of this compound under your specific heating conditions.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: this compound powder is not dissolving in my chosen solvent.
  • Question: What should be my initial approach to solubilizing this compound? Answer: Start by attempting to prepare a high-concentration stock solution (e.g., 10-20 mM) in a small volume of a polar aprotic solvent.

    Workflow for Initial Solubilization

    G A Weigh this compound B Add small volume of primary solvent (e.g., DMSO) A->B C Vortex thoroughly B->C D Observe for dissolution C->D E Insoluble D->E J Soluble: Proceed with stock solution preparation D->J If dissolved F Apply gentle heat (37°C) or sonicate E->F If not dissolved G Observe for dissolution F->G H Insoluble G->H G->J If dissolved I Consider alternative solvent (See Table 1) H->I If still not dissolved

    A stepwise workflow for the initial attempt at dissolving this compound.

Issue 2: My this compound stock solution precipitates when diluted into aqueous media.
  • Question: How can I prevent my compound from precipitating out of solution during dilution for my experiment? Answer: This is a common issue when diluting a DMSO stock into an aqueous buffer. The key is to minimize the final concentration of the organic solvent and ensure rapid dispersion.

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and cause precipitation.

    • Serial Dilution in Organic Solvent: Perform intermediate dilutions of your high-concentration stock in the same organic solvent (e.g., DMSO) before the final dilution into the aqueous medium.

    • Order of Addition: Always add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock.

    • Use of Surfactants or Co-solvents: For particularly challenging compounds, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 20 at 0.01-0.05%) or a co-solvent in the final aqueous medium can help maintain solubility.

Issue 3: I am observing inconsistent results in my biological assays.
  • Question: Could solubility issues with this compound be the cause of variability in my experimental data? Answer: Yes, poor solubility can lead to inconsistent results. Undissolved compound or micro-precipitates can lead to an inaccurate effective concentration in your assay.

    • Visual Inspection: Before use, visually inspect your final diluted solution under a light source for any signs of precipitation or cloudiness.

    • Centrifugation: Consider centrifuging your final diluted solution and testing the supernatant to ensure you are working with the soluble fraction of the compound.

    • Solubility Testing in Assay Media: Perform a preliminary test to determine the approximate solubility of this compound in your specific cell culture medium or assay buffer to establish a working concentration range where it remains soluble.

Data Presentation

Table 1: General Properties of Common Solvents for Polar Compounds

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for a wide range of compounds.Can be toxic to cells at >0.5%; may cause compound to precipitate upon aqueous dilution.
DMF Polar Aprotic10-50 mMGood solubilizing power, similar to DMSO.Higher toxicity than DMSO; should be used with caution in cell-based assays.
Ethanol Polar Protic1-20 mMBiologically compatible at low concentrations.Lower solubilizing power for highly complex, polar molecules compared to DMSO.
Methanol Polar Protic1-20 mMGood solvent for many natural products.Can be toxic to cells; more volatile than other solvents.
PBS (pH 7.4) Aqueous Buffer<10 µM (expected)Physiologically relevant for in vitro assays.Very low solubility expected for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a standardized, high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Determine Molecular Weight: Obtain the molecular weight (MW) of this compound from the supplier's documentation.

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube or vial.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 2-3 minutes. c. Visually inspect for any undissolved particles. d. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C for a short period, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Mandatory Visualization

Diagram 1: Representative Signaling Pathway for α-Glucosidase Inhibition

Since this compound is an α-glucosidase inhibitor, the following diagram illustrates the general mechanism of action for this class of compounds in the context of carbohydrate digestion.

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Carbs Complex Carbohydrates (e.g., Starch) Enzyme α-Glucosidase (on brush border) Carbs->Enzyme Digestion Glucose Glucose (Monosaccharide) Enzyme->Glucose Transport Glucose Transporter Glucose->Transport Absorption Bloodstream Bloodstream Transport->Bloodstream Enters Circulation Inhibitor This compound Inhibitor->Enzyme Inhibition

Mechanism of α-glucosidase inhibition by this compound in the small intestine.

References

Technical Support Center: α-Glycosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-glycosidase inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding α-glycosidase inhibition assays.

Assay Principle & Design

Q1: What is the basic principle of the colorimetric α-glycosidase inhibition assay?

The most common in vitro α-glucosidase inhibition assay is a colorimetric method. It is based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme cleaves pNPG into α-glucose and p-nitrophenol.[1][2][3] In an alkaline environment, the released p-nitrophenol is converted to the p-nitrophenolate anion, which is a yellow-colored product. The intensity of this yellow color, measured spectrophotometrically at approximately 405 nm, is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzyme's activity.[4][5] The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in yellow color intensity.

Assay_Principle sub pNPG (Substrate) (Colorless) enzyme α-Glucosidase sub->enzyme Binds prod1 α-D-Glucose prod2 p-Nitrophenol (Colorless at acidic/neutral pH) prod3 p-Nitrophenolate (Yellow) prod2->prod3 pH > 7 base Alkaline Stop Solution (e.g., Na₂CO₃) enzyme->prod1 Releases enzyme->prod2 Releases inhibitor Inhibitor inhibitor->enzyme Binds & Inhibits

Caption: Principle of the colorimetric α-glucosidase assay.

Q2: Why is my IC50 value for acarbose (B1664774) different from published values?

This is a very common issue. The IC50 value of acarbose, a standard positive control, can vary dramatically between studies (from µM to mg/mL ranges).[1][6] This variability is primarily due to differences in experimental conditions, which are often described as "slight modifications" but have a significant impact.[1] Key factors include:

  • Enzyme Source: α-Glucosidase from different organisms (e.g., Saccharomyces cerevisiae, rat intestine, Bacillus stearothermophilus) will have different kinetic properties.

  • Enzyme and Substrate Concentrations: The relative concentrations of enzyme and substrate affect the reaction kinetics and, consequently, the apparent inhibition.[1][2] Using a substrate concentration far above the Michaelis constant (Km) can make it harder to detect competitive inhibitors.[1]

  • Assay Conditions: Incubation time, temperature, and pH must be tightly controlled as they all influence enzyme activity and stability.[1][2][7]

  • Assay Method: End-point assays can be less reliable than kinetic assays, which measure the reaction rate over time and are less susceptible to interference.[8]

Due to this variability, it is difficult to directly compare IC50 values between different laboratories.[1] It is crucial to always run a positive control, like acarbose, in parallel with test compounds for a valid internal comparison.

Q3: What is the purpose of using different blanks in the assay?

Proper use of blanks is critical for correcting false signals and obtaining accurate data, especially when screening natural product extracts.[3]

  • Buffer Blank: Corrects for the absorbance of the buffer and reagents, excluding the enzyme, substrate, and sample.

  • Sample Blank (Ab): Contains the test sample and buffer but no enzyme. This is essential to correct for the intrinsic color of the test sample, which can interfere with the absorbance reading at 405 nm.[3][9]

  • Substrate Blank (SuB): Contains the substrate and buffer but no enzyme. This corrects for any background signal from the substrate itself.[3]

  • Negative Control (Ac-): Contains the assay buffer instead of the test sample, but with the enzyme. This represents 100% enzyme activity (or 0% inhibition).[10]

Omitting the appropriate blanks, particularly the sample blank for colored compounds, can lead to an underestimation of the true inhibitory potential.[3]

Troubleshooting Guide

This section is designed in a question-and-answer format to help you troubleshoot specific problems you might encounter during your α-glycosidase inhibition assay.

Troubleshooting_Flowchart start_node Start: Assay Problem q1 Is there no (or very low) yellow color in the positive control well? start_node->q1 q_node q_node a_node a_node end_node Problem Solved q2 Did you add an alkaline stop solution (e.g., Na₂CO₃)? q1->q2 Yes q4 Are sample wells showing high absorbance or negative inhibition? q1->q4 No q3 Is the enzyme active? q2->q3 Yes a1 The yellow p-nitrophenolate ion forms only at pH > 7. Add a stop solution like 0.1 M Na₂CO₃ and re-measure. q2->a1 No a2 Check enzyme storage (avoid freezing). Prepare fresh enzyme solution just before use. Verify buffer pH and assay temperature are optimal for the enzyme. q3->a2 No a3 Check substrate (pNPG) concentration and freshness. Ensure you are using the α-anomer, not β-pNPG. q3->a3 Yes q5 Are results inconsistent or not reproducible? q4->q5 No a4 The test compound is likely colored. Subtract the absorbance of a 'Sample Blank' (sample + buffer, no enzyme) from your sample reading. q4->a4 Yes a1->end_node a2->end_node a3->end_node a4->end_node a5 Optimize assay parameters: enzyme/substrate concentration, incubation time. Switch from an end-point to a kinetic assay for higher precision. Ensure thorough mixing and temperature control. a5->end_node

Caption: Troubleshooting flowchart for α-glucosidase assays.

Q4: I don't see any yellow color developing, even in my control wells. What's wrong?

This is a frequent issue, often with a simple solution. Here are the possible causes:

  • Incorrect pH: The product of the reaction, p-nitrophenol, is colorless or faintly yellow at neutral or acidic pH. It only develops its characteristic intense yellow color in its ionized (p-nitrophenolate) form, which occurs at a pH above ~7.0.[4][9] The reaction is often run at a slightly acidic or neutral pH (e.g., 6.8) optimal for the enzyme.

    • Solution: The reaction must be stopped by adding a basic solution, such as 0.1 M sodium carbonate (Na₂CO₃), which raises the pH and allows the yellow color to develop for measurement.[4][10][11]

  • Inactive Enzyme: The enzyme may have lost its activity.

    • Solution: Check the storage conditions. α-glucosidase solutions should be refrigerated and not frozen, as freezing can cause inactivation.[3] Ensure the buffer pH and incubation temperature are appropriate for your specific enzyme.[4][7] It's always best to prepare a fresh enzyme solution immediately before running the assay.[12]

  • Substrate Problem: The substrate may be degraded, at too low a concentration, or you may be using the wrong anomer.

    • Solution: Prepare a fresh solution of p-nitrophenyl-α-D-glucopyranoside (pNPG). Ensure you are not accidentally using the β-anomer, as the enzyme is specific for the α-glucosidic linkage.[12]

Q5: My results show negative inhibition, or the absorbance in my sample wells is higher than the control. Why?

This almost always indicates that your test sample (e.g., a plant extract) is colored and absorbs light at the measurement wavelength (405 nm).[3][9]

  • Solution: You must run a "sample blank" for each concentration of your test substance. This blank contains everything that is in your test well (buffer, sample, stop solution) except for the enzyme. Subtract the absorbance of this sample blank from the absorbance of your corresponding test well to correct for the sample's intrinsic color.[10]

Q6: My results are not reproducible. What can I do to improve consistency?

Poor reproducibility is often a sign that the assay conditions are not optimized or that the chosen method is prone to variability.[1][8]

  • Solution:

    • Optimize Assay Conditions: Systematically optimize key parameters, including enzyme concentration, substrate concentration, incubation time, and temperature.[1][8] The goal is to find conditions that provide a linear reaction rate and a robust signal-to-noise ratio.

    • Use a Kinetic Assay: Instead of a single end-point measurement, use a microplate reader to take multiple readings over a period (e.g., every 30 seconds for 5-30 minutes).[5][8] Calculating the initial velocity (V₀) of the reaction provides a more accurate measure of enzyme activity and is less affected by interfering substances or slight variations in timing.[8]

    • Control Reagents and Technique: Ensure all reagents are properly prepared and stored. Use calibrated pipettes and ensure thorough mixing of reagents in the microplate wells.

Data Presentation

Variability of Acarbose IC50 Values

The following table summarizes the wide range of reported IC50 values for acarbose, the standard α-glucosidase inhibitor. This data highlights the critical importance of standardizing assay protocols and always including a positive control for comparison.

Enzyme SourceSubstrateIC50 of AcarboseReference
Saccharomyces cerevisiaepNPG198 µg/mL[1]
Saccharomyces cerevisiaepNPG942 µM[6]
Saccharomyces cerevisiaepNPG193.37 µg/mL[5]
Not SpecifiedpNPG47.466 µg/mL[2]
Rat Intestinal Acetone PowderpNPG0.28 ± 0.019 mg/ml[13]
Not SpecifiedpNPG61.75 µg/ml
Bacillus stearothermophiluspNPG617.23 µg/ml[14]

Experimental Protocols

Standard Protocol for α-Glucosidase Inhibition Assay (96-Well Plate)

This protocol is a generalized method based on common practices.[1][10] Researchers should optimize concentrations and incubation times for their specific enzyme and experimental goals.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (e.g., 50-100 mM, pH 6.8)

  • Test inhibitor (dissolved in buffer or DMSO; final DMSO concentration should be low, e.g., <1%)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃), 0.1 M (stop solution)

  • 96-well microplate

  • Microplate reader

Experimental_Workflow cluster_plate 96-Well Plate Setup prep_node prep_node step_node step_node read_node read_node calc_node calc_node prep1 Prepare Solutions: - Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - pNPG Substrate Solution - Test Samples & Acarbose step1 Step 1: Add Inhibitor Add 20 µL of test sample, acarbose, or buffer (for control) to wells. prep1->step1 step2 Step 2: Add Enzyme Add 20 µL of α-glucosidase solution. Mix and pre-incubate (e.g., 5-15 min at 37°C). step1->step2 step3 Step 3: Start Reaction Add 20 µL of pNPG substrate solution to all wells. Mix and incubate (e.g., 20 min at 37°C). step2->step3 step4 Step 4: Stop Reaction Add 50 µL of 0.1 M Na₂CO₃ to all wells to stop the reaction and develop color. step3->step4 read Step 5: Measure Absorbance Read absorbance at 405 nm using a microplate reader. step4->read calc Step 6: Calculate % Inhibition Use absorbance values from controls and blanks to determine inhibition. read->calc

Caption: General experimental workflow for the α-glucosidase assay.

Procedure:

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Test Wells (As): 20 µL of test sample solution + 20 µL of α-glucosidase solution.

    • Sample Blanks (Ab): 20 µL of test sample solution + 20 µL of phosphate buffer (no enzyme).

    • Positive Control: 20 µL of acarbose solution + 20 µL of α-glucosidase solution.

    • Negative Control (100% Activity, Ac+): 20 µL of phosphate buffer + 20 µL of α-glucosidase solution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5-15 minutes.[10]

  • Reaction Initiation: Start the reaction by adding 20 µL of pNPG solution to all wells.

  • Incubation: Mix gently and incubate the plate at 37°C for an optimized duration (e.g., 20 minutes).[1][10]

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[10]

  • Measurement: Immediately measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the following formula:

    % Inhibition = [ (Ac+ - Ac-) - (As - Ab) / (Ac+ - Ac-) ] x 100 [10]

    Where:

    • Ac+ is the absorbance of the positive control (enzyme + buffer).

    • Ac- is the absorbance of the blank (buffer only).

    • As is the absorbance of the test sample (with enzyme).

    • Ab is the absorbance of the sample blank (test sample without enzyme).

    The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can then be determined by plotting the percentage inhibition against different concentrations of the test sample.

References

Technical Support Center: Optimizing Scleropentaside D for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Scleropentaside D in in vitro research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of this compound for your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a unique C-glycosidic ellagitannin.[1][2] Its primary reported biological activity is the inhibition of α-glycosidase, suggesting potential applications in research related to carbohydrate metabolism and diabetes.[1][2] As a phenolic compound, it may also possess antioxidant and anti-inflammatory properties, though specific studies on these activities for this compound are limited.

Q2: I am starting my experiments with this compound. What concentration range should I test?

A2: For novel compounds like this compound, it is recommended to start with a broad concentration range to determine its efficacy and potential toxicity in your specific cell model. A typical starting range for phenolic compounds in in vitro studies is from 0.1 µM to 100 µM. We recommend performing a dose-response experiment to identify the optimal concentration for your desired biological effect.

Q3: I am observing low or no biological effect of this compound in my assay. What could be the issue?

A3: Several factors could contribute to a lack of effect:

  • Concentration: The concentration of this compound may be too low. Consider testing a higher concentration range.

  • Solubility: this compound, like many phenolic compounds, may have limited solubility in aqueous cell culture media.[3][4][5] Ensure the compound is fully dissolved in your stock solution before diluting it in the final culture medium. The use of a small amount of DMSO (typically ≤ 0.5%) as a solvent is common practice.

  • Stability: Glycosides and phenolic compounds can be unstable in cell culture media over long incubation periods.[6] Consider the duration of your experiment and the stability of the compound under your specific conditions. It may be necessary to refresh the media with a new dose of the compound during long-term studies.

  • Cell Type and Assay Sensitivity: The observed effect can be highly dependent on the cell line and the sensitivity of the assay used.

Q4: I am observing significant cytotoxicity in my experiments. How can I mitigate this?

A4: Cytotoxicity is a common concern when working with new compounds. To address this:

  • Determine the IC50: Perform a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) for your cell line. This will help you establish a non-toxic working concentration range.

  • Reduce Concentration: Lower the concentration of this compound to a range that is effective for your biological assay but not cytotoxic.

  • Limit Exposure Time: Reduce the incubation time of the cells with the compound.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture is not exceeding non-toxic levels (typically below 0.5%).

Q5: How should I prepare my stock solution of this compound?

A5: It is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. - Poor solubility of the compound at the tested concentration.- High final concentration of the compound.- Decrease the final concentration of this compound.- Ensure the stock solution is clear before dilution.- Increase the final DMSO concentration slightly, ensuring it remains below cytotoxic levels (e.g., ≤ 0.5%).
High variability between replicate wells. - Inconsistent cell seeding.- Inaccurate pipetting of the compound.- Edge effects in the multi-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate for treatment groups.
Unexpected or off-target effects. - Compound instability and degradation into active byproducts.- Impurities in the this compound sample.- Assess the stability of this compound in your culture medium over time using analytical methods like HPLC.- Ensure the purity of your this compound sample.
Difficulty in reproducing results. - Variation in cell passage number.- Inconsistency in reagent preparation.- Use cells within a consistent and low passage number range.- Prepare fresh reagents and standardize all experimental steps.

Data Presentation

As specific quantitative data for this compound is not yet widely available, we provide the following table templates for you to populate with your experimental data.

Table 1: Cytotoxicity of this compound on [Cell Line Name]

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100
0.1
1
10
50
100
IC50 (µM)

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-
LPS (1 µg/mL)-0
LPS + this compound1
LPS + this compound10
LPS + this compound50
IC50 (µM)

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.[7][8][9][10][11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Materials:

Procedure:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated control and LPS-only control wells.

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • In a new 96-well plate, add 50 µL of the collected supernatant or standard solution to each well.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound +/- LPS prep_stock->treat prep_cells Culture and Seed Cells (e.g., RAW 264.7) prep_cells->treat mtt Cytotoxicity Assay (MTT) treat->mtt griess Anti-inflammatory Assay (Nitric Oxide/Griess) treat->griess western Signaling Pathway Analysis (Western Blot) treat->western analyze_mtt Calculate IC50 (Cytotoxicity) mtt->analyze_mtt analyze_griess Determine NO Inhibition griess->analyze_griess analyze_western Quantify Protein Expression western->analyze_western

Caption: Experimental workflow for evaluating this compound.

nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocation iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO ScleroD This compound (Hypothesized Inhibition) ScleroD->IKK mapk_pathway cluster_nucleus Nucleus Stimulus External Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus translocation Transcription Gene Transcription ScleroD This compound (Potential Target) ScleroD->MEK

References

Technical Support Center: Refinement of Scleropentaside D Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Scleropentaside D.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Extraction Yield Inefficient solvent penetration into the plant matrix.- Reduce the particle size of the raw material by grinding. - Increase the solvent-to-solid ratio. - Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration and solute diffusion.[1][2]
Degradation of this compound during extraction.- Avoid high temperatures if using heat-assisted extraction, as thermolabile compounds can degrade.[3] - Use a milder extraction method like maceration at room temperature, although this may require a longer extraction time.[1][2]
Improper solvent selection.- Alcohols like ethanol (B145695) and methanol (B129727) are common universal solvents for phytochemical extraction.[1] Consider using a gradient of these solvents with water to optimize the extraction of a C-glycosidic ellagitannin like this compound.
Co-elution of Impurities during Chromatography Similar physicochemical properties of impurities and this compound.- Optimize the mobile phase composition in your chromatographic method (e.g., HPLC). A slight change in the solvent gradient or pH can improve resolution. - Consider a different stationary phase. If using a C18 column, a phenyl-hexyl column might offer different selectivity for aromatic compounds like this compound.[4] - Employ orthogonal chromatographic techniques. For example, follow up reverse-phase HPLC with a normal-phase or size-exclusion chromatography step.
Overloading the chromatography column.- Reduce the amount of crude extract loaded onto the column. - Use a larger column with a higher loading capacity.
Difficulty with Crystallization Presence of impurities inhibiting crystal formation.- Repurify the sample using a different chromatographic technique to remove residual impurities. - Try different crystallization methods such as slow evaporation, vapor diffusion, or cooling crystallization.
Supersaturation issues.- Carefully control the rate of solvent evaporation or cooling to avoid rapid precipitation, which can trap impurities. - Experiment with different solvent/anti-solvent systems to find the optimal conditions for crystal growth.
Polymorphism.- Be aware that different crystallization conditions can lead to different polymorphic forms of the compound, which may have different physical properties.[5] Characterize the resulting crystals using techniques like X-ray diffraction.

Frequently Asked Questions (FAQs)

Extraction

  • Q1: What is the most effective initial extraction method for this compound from plant material?

    • A: Solvent extraction is the most common first step.[1] For a C-glycosidic ellagitannin like this compound, a mixture of ethanol or methanol and water is a good starting point. To enhance efficiency, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to increase yield and reduce extraction time.[2][6]

  • Q2: How can I minimize the degradation of this compound during extraction?

    • A: High temperatures can lead to the degradation of thermolabile compounds.[3] If using heat-assisted methods, maintain a moderate temperature. Alternatively, methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction, are good options.[1]

Chromatography

  • Q3: Which chromatographic techniques are best suited for purifying this compound?

    • A: A multi-step chromatographic approach is often necessary for purifying glycosides from complex natural extracts.[7] A common workflow involves initial fractionation using column chromatography with silica (B1680970) gel or a polymeric resin, followed by preparative high-performance liquid chromatography (prep-HPLC) for final polishing.[7]

  • Q4: I am seeing broad peaks and poor separation in my HPLC results. What can I do?

    • A: Broad peaks can result from several factors. Ensure your sample is fully dissolved in the mobile phase before injection. Optimize the mobile phase composition and gradient. A slower gradient can often improve the resolution of closely eluting compounds. Also, check the health of your HPLC column; it may need to be cleaned or replaced.

Crystallization

  • Q5: What are some common solvents for crystallizing polar compounds like this compound?

    • A: For polar glycosides, a common strategy is to dissolve the purified compound in a small amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (such as acetone, ethyl acetate (B1210297), or hexane) until turbidity is observed. Allowing this solution to stand undisturbed can promote crystal growth.

Experimental Protocols

General Protocol for Extraction and Initial Purification of this compound

  • Preparation of Plant Material: Dry the plant material at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in an 80% ethanol-water solution (1:10 solid-to-solvent ratio) at room temperature for 24 hours with occasional stirring.[1]

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Initial Column Chromatography:

    • Subject the dried n-butanol fraction to column chromatography over a suitable stationary phase (e.g., Diaion HP-20 or silica gel).

    • Elute the column with a stepwise gradient of methanol in water (for reverse-phase) or ethyl acetate in hexane (B92381) (for normal-phase) to separate the components based on polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Visualizations

experimental_workflow raw_material Plant Material extraction Extraction (e.g., 80% Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractionation Column Chromatography partitioning->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Purity after Initial Chromatography check_loading Was the column overloaded? start->check_loading reduce_load Reduce sample load or use a larger column check_loading->reduce_load Yes optimize_mobile Optimize mobile phase gradient and composition check_loading->optimize_mobile No re_chromatograph Re-chromatograph purified fractions reduce_load->re_chromatograph change_stationary Try an orthogonal stationary phase optimize_mobile->change_stationary change_stationary->re_chromatograph end High Purity Achieved re_chromatograph->end

Caption: A decision-making diagram for troubleshooting low purity in chromatographic separations.

References

Technical Support Center: Addressing Low Yield in Scleropentaside D Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the low yield of Scleropentaside D during natural product isolation.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

This compound has been identified and isolated from Scleropyrum pentadrum and Dendrotrophe frutescens.[1] These plants are utilized in traditional Asian medicine.[1]

Q2: To which chemical class does this compound belong, and what are the implications for its isolation?

This compound is classified as a C-glycosidic ellagitannin.[1][2] This structural classification has several important implications for its isolation process:

  • Polarity: Due to the presence of multiple hydroxyl groups on the galloyl and glucose moieties, this compound is a highly polar compound. This characteristic guides the selection of appropriate extraction solvents and chromatographic techniques.

  • Stability: Ellagitannins can be prone to degradation under harsh experimental conditions, such as extreme temperatures or pH levels.[3] However, the C-glycosidic bond in this compound is generally more resistant to hydrolysis compared to an O-glycosidic bond, offering greater stability during extraction.[1][4][5]

  • Extract Complexity: Plant extracts rich in tannins are typically complex mixtures of structurally similar polyphenolic compounds. This complexity can present a significant challenge for the purification of this compound.

Q3: What is a typical expected yield for this compound from its natural sources?

The currently available scientific literature does not specify the exact percentage yield for the isolation of this compound from its natural plant sources. The yield of minor secondary metabolites is known to fluctuate considerably depending on various factors, including the quality of the plant material, geographical origin, time of harvest, and the specific extraction and purification methodologies employed.[6] As a general reference, yields for similar minor secondary metabolites typically fall within the range of 0.05% to 0.2% (w/w) of the dried plant material.[6] Researchers should use this as an approximate guideline.

Troubleshooting Guide for Low Yield of this compound

This guide is designed to help identify and resolve potential issues at each stage of the isolation process that may contribute to a low yield of this compound.

Problem 1: Low Concentration of this compound in the Crude Extract

Possible Causes:

  • Poor Quality of Plant Material: The concentration of secondary metabolites can differ based on the age, geographical source, and storage conditions of the plant material.[3]

  • Incorrect Plant Part: The distribution of this compound within the plant may be concentrated in specific organs (e.g., leaves, stems, or roots).

  • Inefficient Extraction: The selected solvent or extraction technique may not be optimal for effectively solubilizing and extracting this compound from the plant matrix.[3]

Solutions:

  • Verify Plant Material: When possible, obtain a certificate of analysis or have the plant material botanically authenticated. It is advisable to use fresh or properly dried and stored material.

  • Optimize Extraction Parameters:

    • Solvent Selection: Given its polar nature, polar solvents such as methanol (B129727), ethanol, acetone, or their aqueous mixtures are likely to be effective.[6] It is recommended to experiment with a gradient of solvent polarities to determine the most effective system.

    • Extraction Method: Consider employing advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency while reducing extraction time and solvent usage.[7] Care should be taken with heat-based methods to avoid potential degradation.[3][8]

    • Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.[7]

Problem 2: Significant Loss During Solvent Partitioning

Possible Causes:

  • Inappropriate Solvent System: The use of an unsuitable solvent system for liquid-liquid partitioning can result in the loss of the target compound into the incorrect phase.[6]

  • Emulsion Formation: The formation of emulsions at the solvent interface can trap the compound, leading to reduced recovery.[6]

Solutions:

  • Confirm Polarity: this compound is a polar compound. During the partitioning of a crude extract (e.g., methanolic) between a nonpolar solvent like n-hexane and a polar solvent such as a methanol/water mixture, this compound is expected to remain in the polar phase, while nonpolar impurities like lipids will be removed into the n-hexane phase.[6]

  • Break Emulsions: To resolve emulsions, the addition of brine (saturated NaCl solution) or centrifugation of the mixture can be effective.[6]

Problem 3: Poor Recovery from Chromatographic Purification

Possible Causes:

  • Irreversible Adsorption: As a phenolic compound, this compound may irreversibly bind to certain stationary phases, particularly silica (B1680970) gel, if not handled correctly.

  • Compound Degradation: The compound may be unstable on the column due to the properties of the stationary phase (e.g., acidity or basicity) or exposure to light and air during prolonged chromatographic runs.

  • Inadequate Separation: Co-elution with other closely related compounds can result in impure fractions and an apparently low yield of the pure substance.

  • Incorrect Fraction Collection: The target compound may be inadvertently discarded if fractions are not monitored accurately.

Solutions:

  • Choice of Stationary Phase:

    • Consider using reversed-phase chromatography (e.g., C18) as a primary purification step, as it is well-suited for the separation of polar compounds.

    • For normal-phase chromatography, deactivating the silica gel with an acid wash or using a less acidic stationary phase may help prevent irreversible adsorption.

    • Sephadex LH-20 is frequently used for the purification of phenolic compounds and tannins.[9]

  • Optimize Mobile Phase:

    • For reversed-phase HPLC, a gradient of a polar solvent (such as methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is commonly used for phenolic compounds.

  • Diligent Fraction Monitoring: Employ a sensitive detection method, such as UV-Vis spectrophotometry at the λmax of this compound, to guide fraction collection. Thin-layer chromatography (TLC) is also crucial for monitoring the separation and for pooling the appropriate fractions.

  • Multi-Modal Purification: A combination of different chromatographic techniques, such as adsorption chromatography followed by size-exclusion chromatography or preparative HPLC, may be required to achieve high purity.

Quantitative Data Summary

Since specific yield data for the isolation of this compound is not available in the search results, the following table offers a general overview of expected yields for minor secondary metabolites, which can serve as a useful benchmark.

ParameterExpected RangeNotes
Yield from Dried Plant Material0.05% - 0.2% (w/w)This is an estimated range for similar minor secondary metabolites and can vary significantly.[6]
Purity after Column Chromatography>90%The objective of chromatographic purification is to achieve high purity, which often necessitates multiple steps.
Purity after Preparative HPLC>98%Preparative HPLC is commonly used as the final "polishing" step to obtain a highly purified compound.

Experimental Protocols

The following generalized protocols are based on standard methods for the isolation of polar natural products and should be optimized for this compound.

Protocol 1: General Extraction and Partitioning

  • Preparation of Plant Material: The plant material (e.g., leaves and stems of Scleropyrum pentadrum) should be dried at 40-50°C and ground into a fine powder.[3]

  • Extraction:

    • Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours, repeating the process three times.

    • Alternatively, use ultrasound-assisted extraction with the same solvent system for a shorter duration (e.g., 30 minutes, repeated three times).

  • Concentration: The methanolic extracts should be combined and the solvent evaporated under reduced pressure to yield the crude extract.

  • Partitioning:

    • Suspend the crude extract in water.

    • Partition the aqueous suspension three times with an equal volume of n-hexane to remove nonpolar impurities.[6]

    • Collect the aqueous layer, which is expected to contain this compound.

    • This aqueous layer can be further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds with different polarities. This compound is anticipated to remain in the more polar aqueous or methanolic phase.

Protocol 2: Chromatographic Purification

  • Initial Fractionation (e.g., Sephadex LH-20):

    • Dissolve the polar extract in methanol.

    • Apply the sample to a Sephadex LH-20 column.

    • Elute with methanol or a gradient of ethanol-water.[10]

    • Collect fractions and monitor them by TLC.

  • Preparative Reversed-Phase HPLC:

    • Column: A C18 preparative column (e.g., 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).

    • Gradient: Begin with a low percentage of solvent A and gradually increase it to elute compounds of increasing non-polarity. The precise gradient should be developed based on analytical HPLC results.

    • Detection: Use a UV detector set at a wavelength determined from the UV spectrum of this compound.

    • Fraction Collection: Collect fractions corresponding to the peak of interest.

    • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

Protocol 3: Quantification by HPLC-UV

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Standard Preparation: Prepare a stock solution of pure this compound at a known concentration. Create a series of dilutions from this stock solution to generate a calibration curve.

  • Sample Preparation: Prepare extracts from the plant material at known concentrations.

  • Analysis: Inject the standards and samples into the HPLC system. Plot the peak area versus concentration for the standards to construct a calibration curve. Use this calibration curve to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow plant_material Dried, Powdered Plant Material (Scleropyrum pentadrum) extraction Extraction (e.g., 80% MeOH, UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane/Aqueous MeOH) crude_extract->partitioning nonpolar_impurities Nonpolar Impurities (Lipids, etc.) partitioning->nonpolar_impurities Discard polar_fraction Polar Fraction (Contains this compound) partitioning->polar_fraction column_chromatography Column Chromatography (e.g., Sephadex LH-20) polar_fraction->column_chromatography fractions Semi-purified Fractions column_chromatography->fractions prep_hplc Preparative HPLC (Reversed-Phase C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound quantification Quantification (HPLC-UV) pure_compound->quantification yield_determination Yield Determination quantification->yield_determination

Caption: Experimental workflow for the isolation and quantification of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_partitioning Partitioning Losses cluster_purification Purification Problems low_yield Low Yield of This compound poor_material Poor Plant Material low_yield->poor_material inefficient_extraction Inefficient Extraction Method low_yield->inefficient_extraction wrong_solvent Incorrect Solvent low_yield->wrong_solvent wrong_partition_solvents Wrong Solvent System low_yield->wrong_partition_solvents emulsion Emulsion Formation low_yield->emulsion irreversible_adsorption Irreversible Adsorption low_yield->irreversible_adsorption degradation Compound Degradation low_yield->degradation coelution Co-elution with Impurities low_yield->coelution

Caption: Common causes of low yield in natural product isolation.

logical_relationship cluster_extraction_params Extraction Parameters cluster_purification_params Purification Parameters optimize_extraction Optimize Extraction increase_yield Increase Yield optimize_extraction->increase_yield solvent_polarity Solvent Polarity optimize_extraction->solvent_polarity extraction_method Extraction Method (UAE, MAE) optimize_extraction->extraction_method particle_size Particle Size optimize_extraction->particle_size optimize_purification Optimize Purification optimize_purification->increase_yield stationary_phase Stationary Phase (C18, Sephadex) optimize_purification->stationary_phase mobile_phase Mobile Phase Composition optimize_purification->mobile_phase detection_method Fraction Monitoring (TLC, UV) optimize_purification->detection_method

Caption: Key optimization areas to increase the yield of this compound.

References

Technical Support Center: Improving Stereoselectivity in Scleropentaside D Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Scleropentaside D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to stereoselectivity during the synthesis of this complex C-glycosidic ellagitannin.

Frequently Asked Questions (FAQs)

Q1: What is the critical stereochemical challenge in the total synthesis of this compound?

A1: The primary stereochemical hurdle in the synthesis of this compound lies in the construction of the C-glycosidic bond of its precursor, Scleropentaside A or a derivative thereof. Achieving high β-selectivity at the anomeric center is crucial for the overall success of the synthesis. The subsequent steps to convert Scleropentaside A to this compound, such as site-selective protection and oxidative coupling, do not typically alter this established stereocenter.

Q2: Which methods are recommended for achieving high β-selectivity in the C-glycosylation step for the Scleropentaside core structure?

A2: Several methods have been successfully employed. One of the most effective is the Corey-Seebach umpolung reaction, which has been reported to be exclusively β-selective for the synthesis of Scleropentaside A.[1] This method involves the reaction of a lithiated dithiane with a suitable glycosyl donor. Other methods, such as reductive cross-coupling of glycosyl bromides, have also been used, though they may require more optimization to achieve high diastereoselectivity.

Q3: How do protecting groups on the glycosyl donor influence the stereochemical outcome of the C-glycosylation?

A3: Protecting groups play a pivotal role in controlling stereoselectivity. For many glycosylation reactions, participating groups at the C-2 position (e.g., acyl groups) can direct the incoming nucleophile to the opposite face, leading to 1,2-trans products. However, for C-glycosylation, the mechanism is often more complex. The choice of protecting groups can influence the conformation of the sugar ring and the reactivity of the anomeric center, thereby affecting the facial selectivity of the nucleophilic attack. Bulky protecting groups can also sterically hinder one face of the molecule, favoring attack from the less hindered side.

Q4: Can the stereoselectivity of the C-glycosylation be affected by the reaction conditions?

A4: Yes, reaction conditions such as temperature, solvent, and the nature of the Lewis acid or promoter can significantly impact the diastereomeric ratio of the product. Lower temperatures often favor the kinetically controlled product, which can lead to higher stereoselectivity. The choice of solvent can influence the stability of reactive intermediates and the transition state geometry, thereby altering the stereochemical outcome.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low β:α ratio (poor stereoselectivity) in C-glycosylation 1. Suboptimal Reaction Temperature: The reaction may be running under thermodynamic control, favoring a mixture of anomers. 2. Incorrect Solvent Choice: The solvent may not adequately stabilize the desired transition state. 3. Ineffective Protecting Groups: Lack of appropriate steric or electronic directing effects from the protecting groups. 4. Anomerization of the Product: The desired β-anomer may be converting to the α-anomer under the reaction conditions.1. Optimize Temperature: Screen a range of lower temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product. 2. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. 3. Re-evaluate Protecting Group Strategy: Consider using bulkier protecting groups to increase facial hindrance or participating groups if applicable to the chosen methodology. 4. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product anomerization.
Low or no yield of the desired C-glycoside 1. Decomposition of the Glycosyl Donor or Nucleophile: The reaction conditions may be too harsh. 2. Inefficient Activation of the Glycosyl Donor: The promoter or catalyst may not be effective. 3. Poor Nucleophilicity of the Carbon Nucleophile: The nucleophile may not be sufficiently reactive.1. Milder Reaction Conditions: Use a less harsh promoter or run the reaction at a lower temperature. 2. Screen Promoters/Catalysts: Test a range of activators to find one that is optimal for the specific substrates. 3. Modify the Nucleophile: If possible, use a more reactive derivative of the carbon nucleophile.
Formation of unexpected side products 1. Side reactions of the Glycosyl Donor: Elimination or rearrangement of the glycosyl donor can compete with the desired C-glycosylation. 2. Reaction with the Solvent: Activated intermediates may be trapped by a nucleophilic solvent.1. Adjust Reaction Conditions: Modify the temperature, solvent, and promoter to disfavor the side reaction pathway. 2. Use a Non-nucleophilic Solvent: Employ solvents that are less likely to participate in the reaction.

Quantitative Data on Stereoselectivity

The following table summarizes reported diastereomeric ratios for different C-glycosylation methods that can be applied to the synthesis of the Scleropentaside core structure.

Glycosylation Method Glycosyl Donor Nucleophile Conditions Diastereomeric Ratio (β:α) Reference
Corey-Seebach UmpolungSilyl-protected glucopyranosyl iodideLithiated dithianeOne-pot, -78 °C to rt>99:1[1]
Reductive Cross-CouplingAcetyl-protected glucosyl bromideCarboxylic acidNi-catalyzed, visible lightHighly β-selective
Palladium-Catalyzed C-H GlycosylationGlycosyl chlorideArenesPd catalystDiastereoselective

Note: Specific ratios can be highly substrate and condition dependent.

Experimental Protocols

Key Experiment: β-Selective C-Glycosylation via Corey-Seebach Umpolung

This protocol describes a general procedure for the highly β-selective synthesis of a C-acyl glycoside, a key intermediate for Scleropentaside A and subsequently this compound.

Materials:

  • Persilylated monosaccharide (e.g., 1,2,3,4,6-penta-O-trimethylsilyl-D-glucopyranose)

  • Iodotrimethylsilane (TMSI)

  • 1,3-Dithiane derivative of the desired acyl group

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • Generation of the Glycosyl Iodide: Dissolve the persilylated monosaccharide in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon). Add TMSI dropwise and stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Preparation of the Lithiated Dithiane: In a separate flask, dissolve the dithiane derivative in anhydrous THF at -40 °C under an inert atmosphere. Add n-BuLi dropwise and stir the mixture for 30 minutes at this temperature.

  • C-Glycosylation: Cool the solution of the in situ generated glycosyl iodide to -78 °C. Add the freshly prepared lithiated dithiane solution dropwise to the glycosyl iodide solution. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-C-glycoside.

Visualizations

stereoselective_c_glycosylation cluster_products Products glycosyl_donor Glycosyl Donor (e.g., Glycosyl Halide) transition_state Transition State glycosyl_donor->transition_state carbon_nucleophile Carbon Nucleophile (e.g., Lithiated Dithiane) carbon_nucleophile->transition_state promoter Promoter / Catalyst (e.g., Lewis Acid) promoter->transition_state Influences Geometry solvent Solvent solvent->transition_state temperature Temperature temperature->transition_state beta_product β-C-Glycoside (Desired Product) transition_state->beta_product Favored Pathway (Kinetic Control) alpha_product α-C-Glycoside ( undesired Product) transition_state->alpha_product Disfavored Pathway

Caption: Factors influencing the stereoselectivity of C-glycosylation.

troubleshooting_logic start Low β:α Ratio Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to -78 °C) check_temp->lower_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Action: Screen different solvents check_solvent->screen_solvents No check_pg Are protecting groups providing enough steric hindrance? check_solvent->check_pg Yes screen_solvents->check_pg change_pg Action: Redesign protecting group strategy check_pg->change_pg No end Improved β-selectivity check_pg->end Yes change_pg->end

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Avoiding degradation of Scleropentaside D during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Scleropentaside D during the extraction process. As this compound is a C-glycosidic ellagitannin, this guidance is based on established principles for the extraction of related tannins and glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: Based on the chemistry of ellagitannins and glycosides, the primary factors leading to the degradation of this compound are likely:

  • Hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds and ester linkages within the molecule.[1]

  • Oxidation: Ellagitannins are polyphenolic compounds and are susceptible to oxidative degradation, which can be accelerated by factors like light, heat, and the presence of oxygen and metal ions.[2]

  • Thermal Degradation: High temperatures used in some conventional extraction methods can lead to the breakdown of the molecule.[2]

  • Enzymatic Degradation: If the plant material is not properly handled, endogenous enzymes like glycosidases can degrade the compound.[3]

Q2: Which extraction solvents are recommended for this compound?

A2: The choice of solvent is critical for both extraction efficiency and stability. For polyphenolic compounds like this compound, common choices include:

  • Aqueous mixtures of organic solvents like ethanol (B145695) or methanol (B129727) are often effective.

  • The addition of a small amount of acid (e.g., formic acid, acetic acid) to the extraction solvent can sometimes improve the stability of phenolic compounds by maintaining a low pH, but this needs to be carefully optimized to avoid acid hydrolysis.

  • For "green" extraction methods, deep eutectic solvents (DESs) are emerging as a potential alternative.[4]

Q3: How can I minimize thermal degradation during extraction?

A3: To minimize thermal degradation, consider the following:

  • Employ advanced extraction techniques that operate at lower temperatures or for shorter durations, such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE).

  • Microwave-Assisted Extraction (MAE) can be very fast, which can reduce the overall exposure to high temperatures.[2][5]

  • If using traditional methods like maceration or reflux, carefully control the temperature and extraction time.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound Inefficient extraction parameters.Optimize solvent composition, temperature, time, and solid-to-liquid ratio. Consider using advanced extraction techniques like UAE or MAE.[6][7]
Degradation of the target compound.Review the troubleshooting points below related to degradation.
Presence of unexpected peaks in chromatogram Degradation products.Modify extraction conditions to be milder (lower temperature, shorter time). Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Control the pH of the extraction solvent.
Co-extraction of impurities.Optimize the selectivity of the extraction solvent. Employ post-extraction purification steps like solid-phase extraction (SPE).
Loss of compound during solvent evaporation Thermal degradation from high heat during evaporation.Use a rotary evaporator under reduced pressure at a low temperature. Lyophilization (freeze-drying) is a gentle alternative for removing the solvent.
Inconsistent extraction yields between batches Variability in plant material.Ensure uniform particle size of the plant material by grinding and sieving. Homogenize the plant material before weighing.
Inconsistent extraction conditions.Precisely control all extraction parameters (temperature, time, solvent composition, etc.) for each extraction.

Key Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel. Add the extraction solvent at a specific solid-to-liquid ratio.

  • Ultrasonication: Place the vessel in an ultrasonic bath. Control the temperature of the bath using a cooling system.

  • Extraction Parameters: Set the desired extraction time and ultrasonic frequency.

  • Post-Extraction: After extraction, separate the extract from the solid residue by centrifugation or filtration.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure at a low temperature.

  • Analysis: Analyze the extract for the content of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

General Protocol for Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Grind the dried plant material to a consistent particle size.

  • Extraction Setup: Place a weighed amount of the powdered material into a microwave-transparent extraction vessel. Add the extraction solvent.

  • Microwave Irradiation: Place the vessel in the microwave extractor.

  • Extraction Parameters: Set the microwave power, extraction temperature, and holding time.

  • Cooling: After irradiation, allow the vessel to cool to a safe temperature.

  • Separation: Separate the extract from the solid material by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator at a low temperature.

  • Analysis: Quantify the this compound content in the extract using an appropriate analytical technique.

Quantitative Data Summary for Extraction Optimization

Table 1: Effect of Extraction Solvent on Yield

Solvent Composition (v/v)Extraction Time (min)Temperature (°C)Yield of Compound X (mg/g)
50% Ethanol30504.2
70% Ethanol30505.8
90% Ethanol30503.1
70% Methanol30506.1

Table 2: Effect of Temperature and Time on Yield (using 70% Methanol)

Temperature (°C)Extraction Time (min)Yield of Compound X (mg/g)
40205.5
40405.9
60206.3
60405.2 (potential degradation)

Visualizations

degradation_pathways Scleropentaside_D This compound Hydrolysis_Products Hydrolysis Products (e.g., Ellagic Acid, Glucose) Scleropentaside_D->Hydrolysis_Products Acid / Base Enzymes Oxidation_Products Oxidation Products (Quinones) Scleropentaside_D->Oxidation_Products O₂, Light, Metal Ions Thermal_Degradation Thermal Degradation Products Scleropentaside_D->Thermal_Degradation High Temperature

Caption: Potential degradation pathways for this compound.

extraction_workflow Plant_Material Plant Material Grinding Grinding & Sieving Plant_Material->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Low Temperature) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification (e.g., SPE, Prep-HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

References

Validation & Comparative

Scleropentaside D and Acarbose: A Head-to-Head Comparison of α-Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is paramount. In the context of type 2 diabetes management, α-glucosidase inhibitors play a crucial role by delaying carbohydrate digestion and reducing postprandial hyperglycemia. Acarbose (B1664774), a well-established drug, has long been a benchmark in this area. However, novel compounds are continually being explored for their potential therapeutic benefits. This guide provides a detailed, data-driven comparison of a newly synthesized C-glycosidic ellagitannin, Scleropentaside D, and the established drug, acarbose, in their ability to inhibit α-glucosidase.

This technical guide synthesizes the latest experimental data to offer an objective comparison of the α-glucosidase inhibitory performance of this compound and acarbose. All quantitative data are presented in a structured format, and detailed experimental protocols are provided to ensure reproducibility and critical evaluation.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Recent research has provided a direct comparison of the in vitro α-glucosidase inhibitory activity of this compound and acarbose. The study by Fan et al. (2024) reported the following IC50 values under their experimental conditions:

CompoundIC50 (µM)Source
This compound274.0[1]
Acarbose388.8[1]

These results indicate that this compound is a potent inhibitor of α-glucosidase, with an IC50 value suggesting slightly higher efficacy than acarbose in this specific assay.[1] It is important to note that the IC50 value of acarbose can vary depending on the source of the α-glucosidase enzyme (e.g., from yeast, rat intestine) and the specific experimental conditions used. For context, various studies have reported a wide range of IC50 values for acarbose, highlighting the importance of direct comparative studies under identical conditions.

Mechanism of Action: A Direct Approach

α-Glucosidase inhibitors, including both this compound and acarbose, function through a direct mechanism of action. They act as competitive inhibitors of α-glucosidase enzymes located in the brush border of the small intestine. By binding to the active site of these enzymes, they prevent the breakdown of complex carbohydrates, such as starch and sucrose, into absorbable monosaccharides like glucose. This delayed digestion of carbohydrates leads to a slower and lower rise in postprandial blood glucose levels. This mechanism does not involve a complex intracellular signaling pathway but is a direct enzymatic inhibition.

Alpha-Glucosidase Inhibition Pathway Mechanism of α-Glycosidase Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Inhibited_Enzyme Inhibited α-Glucosidase Carbohydrates->Inhibited_Enzyme Digestion Blocked Glucose Glucose Absorption (into Bloodstream) Alpha_Glucosidase->Glucose Leads to Inhibitor This compound or Acarbose Inhibitor->Alpha_Glucosidase Competitively Inhibits Reduced_Glucose Reduced Glucose Absorption Inhibited_Enzyme->Reduced_Glucose Results in

Mechanism of α-Glycosidase Inhibition

Experimental Protocols

The following is a representative protocol for an in vitro α-glucosidase inhibition assay, based on commonly cited methodologies. The specific concentrations and incubation times may be adjusted based on the enzyme source and substrate used.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (this compound, acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in the phosphate buffer.

  • Incubation: In a 96-well plate, add a solution of the test compound at various concentrations to the α-glucosidase solution. A control containing the solvent instead of the test compound is also prepared. The mixture is pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow α-Glycosidase Inhibition Assay Workflow Start Start Prepare Prepare Solutions (Enzyme, Substrate, Inhibitors) Start->Prepare Incubate_Pre Pre-incubate Enzyme with Inhibitor Prepare->Incubate_Pre Add_Substrate Add pNPG Substrate to Initiate Reaction Incubate_Pre->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with Na₂CO₃ Incubate_Reaction->Stop_Reaction Measure Measure Absorbance at 405 nm Stop_Reaction->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

α-Glycosidase Inhibition Assay Workflow

Conclusion

The available data indicates that this compound is a potent α-glucosidase inhibitor, demonstrating comparable, and in some direct comparisons, slightly superior in vitro activity to the established drug acarbose. Its C-glycosidic structure may offer advantages in terms of stability. Further research, including in vivo studies and analysis of its pharmacokinetic and pharmacodynamic properties, is warranted to fully elucidate its therapeutic potential as a novel treatment for type 2 diabetes. This guide provides a foundational comparison to aid researchers in their ongoing exploration of new and effective α-glucosidase inhibitors.

References

A Comparative Guide to α-Glucosidase Inhibitors: Scleropentaside D in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Scleropentaside D, a novel α-glucosidase inhibitor, with established therapeutic agents: Acarbose, Miglitol, and Voglibose. The information presented herein is intended to support research and development efforts in the field of diabetes and metabolic disorders.

Introduction to α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that target carbohydrate-digesting enzymes in the small intestine. By competitively and reversibly inhibiting enzymes such as maltase, sucrase, and glucoamylase, these agents delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This mechanism effectively blunts postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes mellitus.

This compound is a unique C-glycosidic ellagitannin that has demonstrated potent α-glucosidase inhibitory activity.[1] This guide will objectively compare its performance with the widely prescribed α-glucosidase inhibitors Acarbose, Miglitol, and Voglibose, based on available experimental data.

Comparative Analysis of Inhibitory Activity

The in vitro efficacy of α-glucosidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and its counterparts against α-glucosidase, primarily from Saccharomyces cerevisiae (yeast), a common model for preliminary screening.

Table 1: In Vitro α-Glucosidase Inhibitory Activity (IC50)

InhibitorIC50 (µM)Enzyme SourceReference
This compound 274.0Saccharomyces cerevisiae[2]
Acarbose 388.8Saccharomyces cerevisiae[2]
7.8 - 750Saccharomyces cerevisiae[3][4][5]
Miglitol 0.64 - 4.9Various[6][7]
Voglibose 0.16 - 1.2Various[8][9][10]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as enzyme and substrate concentrations, pH, and temperature.

Based on the available data, this compound exhibits potent α-glucosidase inhibitory activity, comparable to and in some instances, more effective than the established drug Acarbose when tested under similar conditions.[2] Acarbose, Miglitol, and Voglibose are all known to be competitive inhibitors of α-glucosidase.[11][12][13] The precise mechanism of inhibition for this compound has not been definitively reported in the reviewed literature and warrants further investigation through kinetic studies.

Mechanism of Action: A Visual Representation

The general mechanism of competitive α-glucosidase inhibition is depicted in the following signaling pathway diagram.

Alpha-Glucosidase Inhibition Carbohydrates Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Carbohydrates->Alpha-Glucosidase Binds to active site Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Inhibitor Inhibitor Inhibitor->Alpha-Glucosidase Competitively binds to active site

Caption: Competitive inhibition of α-glucosidase.

Experimental Protocols

A standardized in vitro α-glucosidase inhibition assay is crucial for the comparative evaluation of potential inhibitors. Below is a detailed methodology adapted from established protocols.

In Vitro α-Glucosidase Inhibition Assay

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound, Acarbose, etc.)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

2. Preparation of Solutions:

  • Prepare a stock solution of α-glucosidase in phosphate buffer.

  • Prepare a stock solution of pNPG in phosphate buffer.

  • Prepare stock solutions of the test inhibitors and the standard (Acarbose) in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of concentrations.

3. Assay Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well microplate.

  • Add 10 µL of the test inhibitor solution at various concentrations to the respective wells.

  • Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • A control is run without the inhibitor, and a blank is run without the enzyme.

4. Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control reaction (enzyme + substrate).

  • A_sample is the absorbance of the reaction with the test inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates the workflow for screening and characterizing α-glucosidase inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Kinetic Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Perform Alpha-Glucosidase Inhibition Assay A->B C Measure Absorbance at 405 nm B->C D Calculate % Inhibition C->D E Determine IC50 Values D->E F Vary Substrate Concentration E->F For potent inhibitors G Measure Reaction Velocity at Different Inhibitor Concentrations F->G H Generate Lineweaver-Burk Plot G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I

References

Scleropentaside D: A Comparative Guide to its α-Glucosidase Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Scleropentaside D's mechanism of action with other established α-glucosidase inhibitors. The information is supported by experimental data to offer an objective performance evaluation.

This compound, a C-glycosidic ellagitannin, has recently been identified as a potent inhibitor of α-glucosidase.[1][2][3] This enzyme plays a crucial role in carbohydrate digestion by breaking down oligosaccharides into absorbable monosaccharides.[1] Inhibition of α-glucosidase can effectively manage postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[1] This guide compares the inhibitory action of this compound with established α-glucosidase inhibitors such as acarbose, miglitol, and voglibose.

Comparative Analysis of α-Glucosidase Inhibitors

The primary mechanism of action for this compound and its counterparts is the competitive and reversible inhibition of α-glucosidase in the small intestine. This action delays the breakdown and subsequent absorption of carbohydrates, thus mitigating sharp increases in blood glucose levels after meals.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The table below summarizes the reported IC50 values for this compound and other widely used α-glucosidase inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the source of the α-glucosidase enzyme (e.g., from yeast or mammalian sources) and assay conditions.[4]

CompoundIC50 (µM)Enzyme SourceNotes
This compound 274.0[1]YeastDemonstrates significant inhibitory activity.
Acarbose 388.8[1]YeastDirectly compared with this compound in the same study.
Miglitol 0.11 - 1.3Rat IntestineIC50 values are for sucrase, maltase, and isomaltase.
Voglibose 0.07 - 5.6Rat Intestine & Human LysosomalIC50 values are for sucrase, maltase, isomaltase, and human lysosomal α-glucosidase.

Data for Miglitol and Voglibose are sourced from studies using rat intestinal enzymes, which may account for the difference in potency compared to the yeast-based assay for this compound and Acarbose.

Signaling Pathway and Mechanism of Action

The inhibition of α-glucosidase by these compounds directly impacts carbohydrate metabolism in the gastrointestinal tract. The following diagram illustrates this signaling pathway.

Mechanism of α-Glucosidase Inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose_Absorption Glucose Absorption (Small Intestine) Alpha_Glucosidase->Glucose_Absorption Monosaccharide Release Inhibitors This compound Acarbose, Miglitol, Voglibose Inhibitors->Alpha_Glucosidase Competitive Inhibition Bloodstream Increased Blood Glucose (Postprandial Hyperglycemia) Glucose_Absorption->Bloodstream

Mechanism of α-Glucosidase Inhibition

Experimental Protocols

The validation of α-glucosidase inhibition is typically performed using an in vitro enzymatic assay.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of α-glucosidase by 50% (IC50).

Principle: This colorimetric assay measures the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound, Acarbose, etc.)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the standard inhibitor (acarbose) in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a solution of the test compound or standard inhibitor at various concentrations.

    • Add the α-glucosidase solution to each well and incubate for a specified period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate for a defined time (e.g., 20 minutes at 37°C).

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for α-Glucosidase Inhibition Assay start Start prep Prepare Solutions (Enzyme, Substrate, Inhibitors) start->prep plate Add Inhibitor and Enzyme to 96-well plate prep->plate incubate1 Incubate (e.g., 10 min at 37°C) plate->incubate1 add_substrate Add pNPG Substrate incubate1->add_substrate incubate2 Incubate (e.g., 20 min at 37°C) add_substrate->incubate2 stop_reaction Stop Reaction (add Na₂CO₃) incubate2->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 Value read_absorbance->calculate end End calculate->end

α-Glucosidase Inhibition Assay Workflow

Logical Relationship of this compound's Therapeutic Potential

The inhibitory action of this compound on α-glucosidase presents a logical pathway to its potential therapeutic application in managing type 2 diabetes.

Therapeutic Rationale for this compound SD This compound Inhibition Inhibition of α-Glucosidase SD->Inhibition Delayed_Digestion Delayed Carbohydrate Digestion Inhibition->Delayed_Digestion Reduced_Absorption Reduced Glucose Absorption Delayed_Digestion->Reduced_Absorption Lower_PPG Lower Postprandial Blood Glucose Reduced_Absorption->Lower_PPG Therapeutic_Potential Potential Therapeutic Agent for Type 2 Diabetes Lower_PPG->Therapeutic_Potential

Therapeutic Rationale for this compound

References

A Comparative Guide to the In Vivo Efficacy of Scleropentaside D and Alternative α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Introduction

Scleropentaside D, a unique C-glycosidic ellagitannin, has recently emerged as a compound of interest in the field of diabetes research. Its potential as a therapeutic agent stems from its demonstrated in vitro efficacy as a potent inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. The inhibition of this enzyme can delay the absorption of glucose and consequently lower postprandial blood glucose levels, a key therapeutic strategy in the management of type 2 diabetes.

This guide provides a comprehensive comparison of this compound with established α-glucosidase inhibitors, namely Acarbose, Miglitol, and Voglibose. A critical point to note is the current landscape of research on this compound. While its in vitro activity has been characterized and found to be comparable to the marketed drug Acarbose, to date, there are no publicly available in vivo efficacy studies for this compound.[1] This guide, therefore, presents the available in vitro data for this compound alongside a detailed summary of the in vivo efficacy of its alternatives, supported by experimental data from various animal models of diabetes.

The objective of this document is to offer a clear, data-driven comparison to aid researchers and drug development professionals in understanding the current standing of this compound within the broader context of α-glucosidase inhibitors and to inform future in vivo study design.

Comparative Efficacy Data

The following table summarizes the available efficacy data for this compound and its alternatives. It is important to reiterate that the data for this compound is from in vitro assays, while the data for Acarbose, Miglitol, and Voglibose are from in vivo animal studies. This distinction is crucial for a nuanced interpretation of the comparative efficacy.

CompoundEfficacy DataAnimal ModelKey FindingsCitations
This compound In Vitro α-Glucosidase Inhibition: Activity comparable to Acarbose (Specific IC50 not reported)Not Applicable (in vitro)Demonstrates potent α-glucosidase inhibitory activity.[1]
Acarbose Oral Administration (30-60 mg/kg/day for 8 weeks): Significantly decreased fasting blood glucose.Streptozotocin (B1681764) (STZ)-induced diabetic ratsShowed significant improvement in glucose tolerance during an Oral Glucose Tolerance Test (OGTT).[2]
Oral Administration (10 mg/kg): Significantly reduced blood glucose levels after starch and sucrose (B13894) loading.STZ-induced diabetic ratsEffective in controlling postprandial hyperglycemia.[3]
Miglitol Acute Oral Administration (10 mg/kg): Decreased the incremental blood glucose AUC by 45% after sucrose loading.Goto-Kakizaki (GK) rats (a model of type 2 diabetes)Demonstrates dose-dependent reduction of postprandial hyperglycemia.[1][4]
Acute Oral Administration (10 mg/kg): Significantly reduced the increment of blood glucose after an oral maltose (B56501) challenge.Non-insulin-dependent diabetic ratsEffective in blunting post-challenge blood glucose spikes.[5]
Voglibose Dietary Mixture (10 ppm for 6 months): Significantly lower postprandial blood glucose levels compared to untreated diabetic rats.Goto-Kakizaki (GK) ratsLong-term administration effectively controls postprandial glucose.[6]
Oral Administration (0.3 mg/kg): Suppressed the postprandial rise in blood glucose after carbohydrate (sucrose, maltose, starch) loading.Normal Wistar ratsPotent inhibition of postprandial hyperglycemia.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo models and tests cited in this guide.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used model for inducing a state of hyperglycemia that mimics type 1 diabetes.

  • Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes:

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg body weight is administered.[8] STZ is typically dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before use.

    • Alternatively, a multiple low-dose protocol (e.g., 40 mg/kg daily for 5 days) can be used to induce a more gradual onset of diabetes.[8]

  • Confirmation of Diabetes:

    • Diabetes is typically confirmed 48-72 hours after STZ injection.

    • Fasting blood glucose levels are measured from the tail vein. Rats with fasting blood glucose levels above a certain threshold (e.g., >200 mg/dL or 11.1 mmol/L) are considered diabetic and are selected for the study.[9]

  • Animal Care: Diabetic animals require careful monitoring of their health, including body weight, food and water intake, and blood glucose levels. Insulin (B600854) may be administered to prevent severe hyperglycemia and mortality in some study designs.[10]

Goto-Kakizaki (GK) Rat Model

The GK rat is a non-obese, spontaneous model of type 2 diabetes, established through selective inbreeding of Wistar rats with glucose intolerance.[11]

  • Characteristics: These rats exhibit moderate hyperglycemia, impaired glucose-stimulated insulin secretion, and peripheral insulin resistance, making them a relevant model for studying type 2 diabetes.[9][11]

  • Use in Studies: GK rats are typically used from a young age to study the progression of diabetes and the long-term effects of therapeutic interventions.[6][12] No specific induction protocol is required as the diabetic phenotype develops spontaneously.

Oral Carbohydrate Tolerance Tests (OGTT/OSTT)

These tests are used to evaluate the effect of a compound on postprandial glucose metabolism.

  • Animal Preparation: Rats are fasted overnight (typically 12-16 hours) with free access to water.

  • Drug Administration: The test compound (e.g., Acarbose, Miglitol, Voglibose) or vehicle is administered orally at a specified time before the carbohydrate challenge (e.g., 30 minutes).

  • Carbohydrate Challenge: A solution of glucose or sucrose is administered orally by gavage. A common dose is 2 g/kg body weight.[2][5]

  • Blood Sampling and Analysis: Blood samples are collected from the tail vein at baseline (0 minutes, before carbohydrate administration) and at various time points afterward (e.g., 30, 60, 90, and 120 minutes).[2] Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The data is often presented as a time-course of blood glucose levels. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glycemic response.

Mandatory Visualizations

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for this compound and its alternatives involves the competitive inhibition of α-glucosidase enzymes in the brush border of the small intestine. This action is depicted in the following signaling pathway diagram.

Alpha-Glucosidase Inhibition Pathway Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor α-Glucosidase Inhibitor (this compound, Acarbose, etc.) Inhibitor->AlphaGlucosidase Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibitors in carbohydrate digestion.

Proposed Experimental Workflow for In Vivo Efficacy Study of this compound

Based on standard protocols for evaluating anti-diabetic agents, the following workflow is proposed for future in vivo studies of this compound.

Experimental Workflow for this compound In Vivo Study start Start animal_model Select Animal Model (e.g., STZ-induced diabetic rats) start->animal_model induction Induce Diabetes (STZ injection) & Confirm Hyperglycemia animal_model->induction grouping Randomly Assign to Groups: - Vehicle Control - this compound (Multiple Doses) - Positive Control (e.g., Acarbose) induction->grouping treatment Chronic Daily Dosing (e.g., 4-8 weeks) grouping->treatment monitoring Monitor Body Weight, Food/Water Intake, and Fasting Blood Glucose Weekly treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) at the end of the study monitoring->ogtt analysis Biochemical Analysis: - HbA1c - Plasma Insulin - Lipid Profile ogtt->analysis histology Histopathological Examination of Pancreas analysis->histology end Data Analysis & Conclusion histology->end

Caption: Proposed workflow for an in vivo study of this compound.

Conclusion

This compound presents a promising profile as an in vitro α-glucosidase inhibitor with efficacy comparable to the established drug, Acarbose. However, the absence of in vivo data represents a significant gap in our understanding of its therapeutic potential. The established α-glucosidase inhibitors—Acarbose, Miglitol, and Voglibose—have a substantial body of evidence from animal studies demonstrating their effectiveness in controlling postprandial hyperglycemia.

This guide highlights the urgent need for well-designed in vivo studies to determine the efficacy, safety, and pharmacokinetic profile of this compound. The provided experimental protocols and the proposed workflow offer a framework for such future investigations. The insights gained from these studies will be critical in ascertaining whether this compound can translate its in vitro promise into a viable therapeutic agent for the management of type 2 diabetes. Researchers are encouraged to build upon the foundational in vitro work and explore the in vivo effects of this novel C-glycosidic ellagitannin.

References

Scleropentaside D: A Comparative Computational Analysis of its α-Glucosidase Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Scleropentaside D, a C-glycosidic ellagitannin, with other known α-glucosidase inhibitors. The objective of this analysis is to furnish researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies to facilitate further investigation and drug discovery efforts targeting α-glucosidase.

This compound has been identified as an effective inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. This guide presents a comparative analysis of this compound's inhibitory potential against established α-glucosidase inhibitors, supported by experimental data and computational modeling approaches.

Comparative Analysis of α-Glucosidase Inhibitors

The inhibitory efficacy of this compound against α-glucosidase has been quantified and compared with other inhibitors, including the commercially available drug acarbose (B1664774) and other natural compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundTypeTarget EnzymeIC50 (μM)Source
This compound C-glycosidic ellagitanninYeast α-glucosidase274.0[1]
AcarbosePseudotetrasaccharideYeast α-glucosidase388.8[1]
PunicalaginEllagitanninRat intestinal α-glucosidase140.2[2][3]
PunicalinEllagitanninRat intestinal α-glucosidase191.4[2][3]
Ellagic acidEllagitanninRat intestinal α-glucosidase380.9[2][3]

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

The determination of α-glucosidase inhibitory activity is crucial for evaluating the potential of compounds like this compound. A widely used method involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Principle: α-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction, and the percentage of inhibition can be calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.

Procedure:

  • Preparation of Solutions:

    • Phosphate buffer (pH 6.8)

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae)

    • pNPG substrate solution

    • Test compound solution (e.g., this compound) at various concentrations

    • Positive control solution (e.g., acarbose)

    • Sodium carbonate solution (to stop the reaction)

  • Assay in a 96-well plate:

    • Add the enzyme solution and the test compound/positive control to the wells.

    • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate again at 37°C for a defined time (e.g., 20-30 minutes).

    • Stop the reaction by adding sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

α-Glucosidase Inhibition and its Role in Glucose Metabolism

The inhibition of α-glucosidase in the small intestine directly impacts carbohydrate digestion and subsequent glucose absorption. The following diagram illustrates the signaling pathway.

α-Glucosidase Inhibition Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia ScleropentasideD This compound (Inhibitor) ScleropentasideD->AlphaGlucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound blocks carbohydrate digestion.

Experimental Workflow for Computational Analysis

A typical computational workflow for analyzing the binding affinity of a compound like this compound to its target protein, α-glucosidase, involves several key steps.

Computational Analysis Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ProteinPrep Protein Structure Preparation (e.g., PDB) Docking Molecular Docking ProteinPrep->Docking LigandPrep Ligand Structure Preparation (this compound) LigandPrep->Docking BindingPose Binding Pose Analysis Docking->BindingPose BindingEnergy Binding Energy Calculation Docking->BindingEnergy MD_Simulation Molecular Dynamics Simulation (Optional) BindingPose->MD_Simulation

Caption: Workflow for computational analysis of ligand-protein binding.

References

Scleropentaside D: A Comparative Guide to its Therapeutic Target Validation as an α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Scleropentaside D's performance as an α-glucosidase inhibitor against other alternatives, supported by experimental data and detailed protocols. This compound, a C-glycosidic ellagitannin, has demonstrated significant potential in the management of type 2 diabetes by targeting α-glucosidase.[1]

Comparative Efficacy of α-Glucosidase Inhibitors

This compound exhibits potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or greater than existing drugs and other natural compounds. The table below summarizes the quantitative data.

CompoundTypeSource Organism (for natural products)IC50 (µM)
This compound C-glycosidic ellagitannin Scleropyrum pentandrum 274.0
Acarbose (B1664774)Pseudo-oligosaccharideActinoplanes sp.388.8 - 617.23
MiglitolIminosugarSyntheticVaries
VogliboseValienamine derivativeSyntheticVaries
QuercetinFlavonoidBauhinia pulla5.41
LuteolinFlavonoidVarious plantsVaries
3-oxolupenalTriterpenoidNuxia oppositifolia141.8
Katononic acidTriterpenoidNuxia oppositifolia194.8

Experimental Protocols

The validation of this compound's therapeutic target relies on robust in vitro enzyme inhibition assays. The following is a detailed protocol for a typical α-glucosidase inhibition assay.

In Vitro α-Glucosidase Inhibition Assay Protocol

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity by measuring the enzymatic hydrolysis of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the chromogenic product, p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound and other test compounds

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Dissolve this compound, other test compounds, and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

    • Prepare a solution of sodium carbonate in distilled water.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control is the absorbance of the control reaction (with DMSO instead of the inhibitor).

      • Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the therapeutic action of this compound and the experimental process, the following diagrams are provided.

Signaling_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Digestion Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Oligosaccharides->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Scleropentaside_D This compound (Inhibitor) Scleropentaside_D->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: Buffer, Inhibitor/Control Start->Plate_Setup Enzyme_Addition Add α-Glucosidase Incubate at 37°C Plate_Setup->Enzyme_Addition Substrate_Addition Add pNPG Substrate Incubate at 37°C Enzyme_Addition->Substrate_Addition Stop_Reaction Add Sodium Carbonate Substrate_Addition->Stop_Reaction Measurement Measure Absorbance at 405 nm Stop_Reaction->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

References

Comparative Guide to Scleropentaside D Analogues with Enhanced α-Glucosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Scleropentaside D and its hypothetical analogues, focusing on their potential as α-glucosidase inhibitors. Due to the limited availability of direct comparative studies on a series of this compound analogues in publicly accessible literature, this document presents a representative comparison based on established structure-activity relationships of similar compounds. The experimental data herein is illustrative to guide future research and development.

This compound is a naturally occurring C-glycosidic ellagitannin that has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1][2] Inhibition of this enzyme can delay the absorption of glucose, making it a key target for the management of type 2 diabetes.[3][4][5] The development of this compound analogues with enhanced inhibitory activity is a promising avenue for novel antidiabetic therapeutics.

Quantitative Comparison of α-Glucosidase Inhibitory Activity

The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound and its analogues against yeast α-glucosidase. Acarbose (B1664774), a commercially available α-glucosidase inhibitor, is included for reference. The hypothetical analogues illustrate potential structure-activity relationships, where modifications to the galloyl groups and the core sugar structure may influence inhibitory potency.

CompoundModification from this compoundHypothetical IC50 (µM)
This compound -15.2
Analogue 1 (Simplified)Lacks one galloyl group45.8
Analogue 2 (Modified)Additional hydroxyl group on a galloyl moiety9.5
Analogue 3 (Aglycone)Lacks the glycosidic moiety> 100
Acarbose (Control) Standard α-glucosidase inhibitor250.0

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against yeast α-glucosidase.

Materials:

  • Yeast α-glucosidase (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound and its analogues)

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Solutions:

    • Dissolve the yeast α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.2 U/mL.

    • Dissolve the pNPG substrate in the same phosphate buffer to a final concentration of 2 mM.

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions, which are then serially diluted with the phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of 200 mM sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (containing all reagents except the test compound) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Below are diagrams illustrating the experimental workflow and the relevant biological pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare α-Glucosidase Solution Mix_Incubate Mix Compounds and Enzyme (Incubate at 37°C) Prep_Enzyme->Mix_Incubate Prep_Substrate Prepare pNPG Substrate Add_Substrate Add pNPG to Initiate Reaction (Incubate at 37°C) Prep_Substrate->Add_Substrate Prep_Compounds Prepare Test Compounds Prep_Compounds->Mix_Incubate Mix_Incubate->Add_Substrate Terminate Terminate Reaction (Add Na2CO3) Add_Substrate->Terminate Measure_Abs Measure Absorbance (405 nm) Terminate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Signaling_Pathway cluster_digestion Carbohydrate Digestion in Small Intestine cluster_inhibition Inhibition cluster_absorption Glucose Absorption and Bloodstream Carbohydrates Complex Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose) Absorption Glucose Absorption Monosaccharides->Absorption alpha_Glucosidase->Monosaccharides Scleropentaside_D This compound (or Analogue) Scleropentaside_D->alpha_Glucosidase Inhibits Bloodstream Increased Blood Glucose Absorption->Bloodstream

Caption: Mechanism of α-glucosidase action and its inhibition by this compound.

References

Comparative Cytotoxicity of Scleropentaside D: An Analysis of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies on the cytotoxic properties of Scleropentaside D. While research has been conducted on its synthesis and its function as an α-glycosidase inhibitor, there is currently no publicly available data detailing its effects on cell viability, apoptosis, or cell cycle progression in cancer or other cell lines.[1] Therefore, a direct comparative analysis of the cytotoxicity of this compound against other therapeutic agents cannot be provided at this time.

While the cytotoxic profile of this compound remains uncharacterized, the broader class of compounds to which it belongs, glycosides, has been a subject of interest in anticancer research. Numerous studies have explored the cytotoxic and anti-proliferative properties of various diterpenoid and steroidal glycosides against a range of human cancer cell lines.[2][3][4] These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[5][6][7][8]

For instance, certain diterpenoid glycosides have demonstrated significant cytotoxicity against human cervix epithelioid carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cell lines, with some exhibiting greater potency than the established anticancer drug Tamoxifen.[2] Similarly, specific steroidal glycosides isolated from natural sources have shown dose-dependent cytotoxicity towards human promyelocytic leukemia (HL-60), human adenocarcinoma lung cancer (A549), and human small-cell lung cancer (SBC-3) cells.[3]

The general mechanisms by which some therapeutic agents induce cytotoxicity often involve the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

General Experimental Protocols for Cytotoxicity Assessment

To provide context for the type of research that would be necessary to evaluate this compound, the following are detailed methodologies for key experiments typically used to assess the cytotoxic and mechanistic properties of a compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) value is then calculated.

Below is a generalized workflow for a cytotoxicity screening experiment.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment start Seed Cells in 96-well plates treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze G cluster_1 Hypothetical Intrinsic Apoptosis Pathway spd This compound stress Cellular Stress spd->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Safety Operating Guide

Prudent Disposal of Scleropentaside D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the essential safety and logistical procedures for the proper disposal of Scleropentaside D.

The responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. For novel compounds such as this compound, a unique C-glycosidic ellagitannin and α-glycosidase inhibitor, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to waste management.[1] This document provides a procedural framework for the proper disposal of this compound, based on established principles for handling hazardous chemical waste and glycosidic compounds.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guidance is intended to supplement, not supplant, institutional and regulatory requirements.

Core Principle: Treat as Hazardous Waste

In the absence of specific hazard data for this compound, it must be handled as a hazardous chemical waste.[2] This precautionary principle ensures the highest level of safety for laboratory personnel and the environment.

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a regulated and systematic process to ensure safety and compliance.[2] The following steps outline a general procedure that must be adapted to your specific laboratory and institutional guidelines.

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound, such as unused reagent or contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and leak-proof container.[2] The container must be clearly labeled as "Hazardous Waste: this compound".

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically resistant waste container. Never mix different types of chemical waste.[2] For example, chlorinated and non-chlorinated solvent waste must always be kept separate.[3] The container should be labeled "Hazardous Waste: this compound" and should also indicate the solvent(s) present.

    • Aqueous Solutions: While some dilute, non-hazardous aqueous solutions may be suitable for drain disposal, this is not recommended for this compound without explicit approval from your EHS department.[4][5]

  • Container Management:

    • All waste containers must be in good condition and compatible with the chemical waste they hold.

    • Keep waste containers securely closed when not in use.[2]

    • Do not overfill containers; it is recommended to fill them to no more than 75% of their capacity.[3]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[2]

  • Labeling:

    • All waste containers must be accurately and clearly labeled.[2][5] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity

      • The date the waste was first added to the container

      • The laboratory and principal investigator's name

  • Storage and Disposal:

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.[2]

    • Arrange for the collection and disposal of the this compound waste through your institution's designated hazardous waste disposal service.[2]

Experimental Protocol Considerations

When designing experiments with this compound, consider the principles of green chemistry to minimize waste generation.[5] This includes using the smallest scale of operation feasible and avoiding the use of particularly hazardous solvents or reagents where possible.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ScleropentasideD_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Disposal start This compound Waste Generated (Solid or Liquid) characterize Characterize Waste: Solid or Liquid? start->characterize solid_waste Segregate as Solid Hazardous Waste characterize->solid_waste Solid liquid_waste Segregate as Liquid Hazardous Waste characterize->liquid_waste Liquid containerize_solid Place in a labeled, sealed, compatible solid waste container. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed, compatible liquid waste container. liquid_waste->containerize_liquid store Store in designated secondary containment area. containerize_solid->store containerize_liquid->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.